N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-3-2-4-9(5-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMXCJBTVGOSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265513 | |
| Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53173-92-5 | |
| Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53173-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide: A Multifaceted Kinase Inhibitor and Bio-reductive Agent
Abstract
N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide is a synthetic heterocyclic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry. While this specific molecule is primarily a research compound, its structural motifs—the thiazole ring, the nitrophenyl group, and the acetamide side chain—are present in numerous biologically active agents. This technical guide synthesizes existing literature on related compounds to propose and explore the most probable mechanisms of action for this compound. The primary hypothesized mechanisms include the inhibition of protein kinases, crucial regulators of cellular signaling, and bio-reductive activation of the nitro group, a pathway for selective cytotoxicity under hypoxic conditions. Further potential activities, such as the induction of programmed cell death and monoamine oxidase (MAO) inhibition, are also discussed. This document provides a scientific framework for researchers and drug development professionals to design and interpret experimental investigations into this and structurally similar molecules.
Introduction: Deconstructing the this compound Scaffold
The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. This compound is a composite of three key pharmacophoric elements:
-
The Thiazole Ring: This five-membered heterocyclic ring containing sulfur and nitrogen is a privileged scaffold in drug discovery.[1][2][3][4] Thiazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Their ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions makes them versatile binders for various biological targets, particularly enzymes.[1][2][5]
-
The 3-Nitrophenyl Group: The presence of a nitroaromatic moiety is a critical determinant of biological activity. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, impacting target binding affinity. Furthermore, the nitro group can undergo enzymatic reduction, particularly in hypoxic environments characteristic of solid tumors and certain microbial infections, leading to the formation of cytotoxic reactive nitrogen species.[6][7] The meta substitution pattern on the phenyl ring influences the molecule's spatial arrangement and interaction with target proteins.
-
The Acetamide Moiety: The N-acetyl group can act as a hydrogen bond donor and acceptor, contributing to the molecule's binding specificity and pharmacokinetic properties. This group is common in many approved drugs and is known to influence solubility and metabolic stability.
Given these structural features, this guide will focus on the most empirically supported potential mechanisms of action for this class of compounds.
Primary Hypothesized Mechanism: Inhibition of Protein Kinases
The dysregulation of protein kinase signaling is a hallmark of cancer.[1][3][5] The human genome contains over 500 protein kinases, making them a major class of drug targets. The thiazole scaffold is a well-established core for the design of potent protein kinase inhibitors.[1][2][5]
Rationale for Kinase Inhibition
Numerous studies have demonstrated that thiazole-based compounds can effectively inhibit both serine/threonine and tyrosine kinases.[1][2][5] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The thiazole ring can mimic the purine ring of ATP, while the pendant phenyl and acetamide groups can form additional interactions with the surrounding amino acid residues, conferring potency and selectivity. For instance, various thiazole derivatives have shown significant inhibitory activity against kinases such as B-RAF, VEGFR-2, and EGFR, which are critical for tumor growth and angiogenesis.[1][5][8]
Proposed Signaling Pathway Inhibition
The diagram below illustrates a generalized signaling pathway commonly targeted by kinase inhibitors. This compound is hypothesized to intervene at the level of receptor tyrosine kinases (RTKs) or downstream kinases like MEK or AKT.
Caption: Hypothesized inhibition of oncogenic signaling pathways by the title compound.
Experimental Protocol: Kinase Inhibition Assay
To validate this hypothesis, a panel of clinically relevant kinases should be screened.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against selected protein kinases.
Methodology:
-
Kinase Selection: Select a panel of kinases implicated in cancer, such as VEGFR-2, EGFR, B-RAF, MEK1, and AKT1.
-
Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®). This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity and vice-versa.
-
Procedure: a. Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in DMSO. b. In a 96-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer. c. Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add the Kinase-Glo® reagent. f. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. c. Fit the data to a dose-response curve to calculate the IC50 value.
| Target Kinase | Hypothetical IC50 (nM) | Therapeutic Relevance |
| VEGFR-2 | 50 | Angiogenesis |
| EGFR | 120 | Cell Proliferation |
| B-RAF (V600E) | 85 | Melanoma, Colon Cancer |
| AKT1 | 250 | Cell Survival |
Secondary Mechanisms and Pleiotropic Effects
Beyond direct kinase inhibition, the chemical features of this compound suggest other potential mechanisms that may contribute to its overall biological profile.
Induction of Apoptosis and Autophagy
A structurally analogous compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (where the nitro group is reduced to an amine), was found to induce cell death through the concomitant activation of apoptosis and autophagy.[9] It is plausible that the nitro-containing parent compound could trigger similar cell death pathways, either directly or as a consequence of upstream kinase inhibition.
Caption: Dual pathways to cell death induction by the title compound.
Antimicrobial Activity via Bio-reductive Activation
Nitrothiazole derivatives have a history of use as antimicrobial agents.[6][7] Their mechanism often involves the enzymatic reduction of the nitro group by microbial nitroreductases into cytotoxic radicals.[6] This process is particularly effective against anaerobic bacteria.[6]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Monoamine Oxidase B (MAO-B) Inhibition
Research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has revealed selective and reversible inhibition of human monoamine oxidase B (hMAO-B).[10] MAO-B is a key enzyme in the degradation of dopamine, and its inhibitors are used in the treatment of Parkinson's disease. The structural similarity suggests that this compound could also exhibit MAO-B inhibitory activity. This would represent a distinct therapeutic application in the field of neurodegenerative disorders.[10]
Conclusion and Future Directions
This compound is a molecule of significant academic and pharmaceutical interest due to its privileged chemical scaffolds. Based on extensive literature on analogous compounds, its primary mechanism of action is hypothesized to be the inhibition of protein kinases involved in oncogenic signaling. However, its pleiotropic potential is underscored by plausible secondary mechanisms including the induction of apoptosis and autophagy , bio-reductive antimicrobial activity , and MAO-B inhibition .
This guide provides a foundational framework for future research. The immediate priorities should be comprehensive kinase profiling and cellular assays to confirm cytotoxic effects and elucidate the specific cell death pathways. Subsequent in vivo studies in relevant cancer xenograft models are necessary to establish therapeutic efficacy. The exploration of its antimicrobial and neuro-modulatory activities could open new avenues for this versatile chemical class.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Thiazole derivatives as inhibitors of protein kinase. (2025).
- Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2020).
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (n.d.).
- Antibacterial activities of nitrothiazole derivatives. (1984). Journal of Antimicrobial Chemotherapy.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021).
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.).
- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016).
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019).
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing this compound. The guide will delve into the theoretical underpinnings of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a robust framework for its identification and characterization.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, which is a prominent scaffold in many pharmaceutically active molecules. The presence of the 3-nitrophenyl and acetamide moieties suggests its potential as an intermediate in the synthesis of more complex drug candidates. Accurate and unambiguous characterization of this molecule is paramount for ensuring purity, confirming identity, and meeting regulatory standards in any drug discovery and development pipeline. This guide will provide the foundational spectroscopic data and interpretative insights necessary for these critical tasks.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. Below is a diagram of the chemical structure of this compound.
Figure 1: Chemical structure of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this specific molecule, the following data is predicted based on the analysis of its constituent functional groups and known spectroscopic principles.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. The predicted chemical shifts for this compound are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Acetamide -CH₃ | ~2.2 | ~24 |
| Acetamide -NH | ~12.0 (broad) | - |
| Thiazole H-5 | ~7.5 | ~110 |
| Nitrophenyl H-2' | ~8.7 (t) | ~122 |
| Nitrophenyl H-4' | ~8.2 (dd) | ~125 |
| Nitrophenyl H-5' | ~7.7 (t) | ~130 |
| Nitrophenyl H-6' | ~8.3 (dd) | ~136 |
| Acetamide C=O | - | ~168 |
| Thiazole C-2 | - | ~158 |
| Thiazole C-4 | - | ~148 |
| Nitrophenyl C-1' | - | ~135 |
| Nitrophenyl C-3' | - | ~148 |
Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). The exact values can vary based on the solvent and concentration.
The rationale behind these predictions lies in the electronic environment of each nucleus. The protons on the nitrophenyl ring are expected to be in the aromatic region (7.5-9.0 ppm), with the nitro group causing a significant downfield shift due to its strong electron-withdrawing nature. The thiazole proton will also reside in the aromatic region. The acetamide methyl protons will appear as a singlet in the upfield region, and the amide proton is expected to be a broad singlet at a downfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups. The predicted characteristic IR absorption bands for this compound are presented in Table 2.
Table 2: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3300 - 3100 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |
| C=O Stretch (Amide) | 1700 - 1660 | Strong |
| C=N Stretch (Thiazole) | 1620 - 1580 | Medium |
| N-O Stretch (Nitro, Asymmetric) | 1550 - 1500 | Strong |
| N-O Stretch (Nitro, Symmetric) | 1370 - 1330 | Strong |
| C-N Stretch | 1300 - 1200 | Medium |
The presence of a strong absorption band around 1680 cm⁻¹ would be indicative of the amide carbonyl group. The characteristic stretches of the nitro group and the N-H bond of the amide are also key diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z ≈ 277.04
-
Major Fragmentation Pathways:
-
Loss of the acetyl group (-CH₂CO) leading to a fragment at m/z ≈ 235.
-
Cleavage of the bond between the thiazole and nitrophenyl rings.
-
Further fragmentation of the nitrophenyl and thiazole rings.
-
Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.
Experimental Methodologies
To obtain the actual spectroscopic data for this compound, the following standard laboratory protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to study the fragmentation patterns.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. While this information serves as a valuable reference for the initial characterization of the compound, it is imperative to confirm these predictions with experimental data. The outlined methodologies provide a robust starting point for any researcher aiming to synthesize and characterize this molecule. The comprehensive spectroscopic analysis is a critical step in ensuring the quality and identity of this compound for its potential applications in medicinal chemistry and drug discovery.
References
An In-Depth Technical Guide to the Synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a prominent heterocyclic motif that constitutes the core structure of numerous biologically active compounds. Its unique physicochemical properties allow it to serve as a versatile scaffold in medicinal chemistry, engaging in various interactions with biological targets. The title compound, N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide, and its analogues are of significant interest to the drug development community due to their potential therapeutic applications, which span from antimicrobial and anti-inflammatory to anticancer agents.[1][2] The presence of the nitrophenyl group and the acetamido moiety on the thiazole core offers opportunities for diverse biological activities, making the efficient and reliable synthesis of this class of molecules a critical endeavor for researchers.
This technical guide provides a comprehensive overview of the starting materials and a detailed, field-proven methodology for the synthesis of this compound. The narrative is structured to not only provide a step-by-step protocol but also to explain the underlying chemical principles and rationale for the experimental choices, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development.
Strategic Analysis of the Synthetic Pathway
The most direct and widely adopted method for the synthesis of this compound is a three-step sequence. This strategy leverages the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction for the formation of the thiazole ring. The overall synthetic pathway can be logically dissected as follows:
-
Electrophilic Bromination: The synthesis commences with the α-bromination of a substituted acetophenone. This step introduces a reactive handle necessary for the subsequent cyclization.
-
Hantzsch Thiazole Synthesis: The cornerstone of this pathway, this step involves the condensation of the α-bromo ketone with a thioamide to construct the thiazole ring.
-
N-Acetylation: The final step is the functionalization of the 2-amino group of the thiazole intermediate to yield the target acetamide.
This approach is favored due to the ready availability of the starting materials, the generally high yields of each step, and the straightforward nature of the reactions.
Sources
Methodological & Application
Application Note & Protocol: Synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Abstract
This document provides a detailed, two-step protocol for the synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide, a thiazole derivative of interest in medicinal chemistry and drug development. The synthesis leverages the classical Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a straightforward N-acetylation to yield the final product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering step-by-step instructions, mechanistic insights, and practical advice for a successful synthesis.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds integral to numerous pharmaceuticals, demonstrating a wide array of biological activities.[1] The 2-aminothiazole moiety, in particular, serves as a crucial scaffold in many clinically significant molecules, including anticancer and antimicrobial agents.[2][3] The target molecule, this compound, and its analogs, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, have been investigated for their potential as potent agents against both sensitive and resistant cancer cell lines.[4]
This protocol outlines a reliable and reproducible method to synthesize this compound. The strategy is bifurcated into two primary stages:
-
Hantzsch Thiazole Synthesis: Formation of the key intermediate, 2-amino-4-(3-nitrophenyl)thiazole, via the condensation of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea.[2][5]
-
N-Acetylation: Acylation of the 2-amino group of the thiazole intermediate using acetic anhydride to afford the final acetamide product.[6][7]
This document provides the scientific rationale behind the procedural steps, ensuring that researchers can not only replicate the synthesis but also adapt it based on a solid understanding of the underlying chemical principles.
Overall Reaction Scheme
The synthesis proceeds in two sequential steps as illustrated below:
Step 1: Hantzsch Thiazole Synthesis

Step 2: N-Acetylation

Mechanistic Overview
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic method for the preparation of thiazole rings by reacting an α-haloketone with a thioamide.[8] The reaction mechanism proceeds through several distinct stages:
-
S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the bromine atom in 2-bromo-1-(3-nitrophenyl)ethanone in an SN2 reaction.
-
Intramolecular Cyclization: The terminal amino group of the resulting intermediate performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered ring.
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to yield the aromatic 2-aminothiazole ring.[5]
N-Acetylation
The N-acetylation of the 2-aminothiazole intermediate is a nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating acetate as a leaving group and forming the stable amide product.[9]
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 2-Bromo-1-(3-nitrophenyl)ethanone | 2227-66-9 | C₈H₆BrNO₃ | 244.04 | Lachrymator, handle in a fume hood. |
| Thiourea | 62-56-6 | CH₄N₂S | 76.12 | Toxic, handle with care. |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Flammable. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | 105.99 | Used for neutralization. |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Corrosive, handle in a fume hood. |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Flammable, toxic, strong odor. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable. |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Flammable. |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Dropping funnel
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
Experimental Protocol
Step 1: Synthesis of 2-amino-4-(3-nitrophenyl)thiazole
This procedure is adapted from the general Hantzsch thiazole synthesis methodology.[5]
Caption: Workflow for 2-amino-4-(3-nitrophenyl)thiazole synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-1-(3-nitrophenyl)ethanone (2.44 g, 10 mmol) and thiourea (0.91 g, 12 mmol).
-
Causality: Using a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.
-
-
Solvent Addition: Add 40 mL of absolute ethanol and a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Stir the mixture vigorously.
-
Reaction Monitoring: Allow the reaction to proceed for 2-3 hours. The progress can be monitored by TLC, observing the disappearance of the starting ketone.
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: In a separate beaker, prepare a solution of 5% sodium carbonate in 150 mL of cold water. Pour the cooled reaction mixture into the sodium carbonate solution while stirring. A yellow precipitate should form.
-
Causality: The basic sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct of the reaction, which aids in the precipitation of the free amine product.[5]
-
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with several portions of cold deionized water to remove any inorganic salts. Allow the product to air dry or place it in a desiccator under vacuum. The product, 2-amino-4-(3-nitrophenyl)thiazole, should be a yellow solid.[10][11]
Step 2: Synthesis of this compound
This procedure is based on standard acetylation methods for 2-aminothiazoles.[6][7]
Caption: Workflow for this compound synthesis.
-
Reaction Setup: In a 50 mL round-bottom flask, suspend the 2-amino-4-(3-nitrophenyl)thiazole (1.11 g, 5 mmol) obtained from Step 1 in 15 mL of pyridine.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the acetylation reaction.
-
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. While stirring, add acetic anhydride (0.77 g, 0.71 mL, 7.5 mmol) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.
-
Precipitation: Pour the reaction mixture into a beaker containing 100 mL of ice-water. Stir the mixture until a solid precipitate forms.
-
Filtration: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield the final product, this compound.[12]
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the final product.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR, MS): To confirm the chemical structure of the synthesized compounds.
Safety and Handling
-
All experimental procedures must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Bromo-1-(3-nitrophenyl)ethanone is a lachrymator and should be handled with extreme care.
-
Pyridine and acetic anhydride are corrosive and have strong, irritating odors. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate.
-
Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932.
- Der Pharma Chemica. (2013). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- E-Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 8(3), 1234-1240.
- Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Bulletin of Environment, Pharmacology and Life Sciences. (2024).
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). N-[4-(4-Chloro-3-nitrophenyl)-2-thiazolyl]acetamide. Retrieved from [Link]
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
-
National Center for Biotechnology Information. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Cheméo. (n.d.). 4-Acetamide-3-nitrophenyl acetate. Retrieved from [Link]
- Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 11(1), 43-53.
- ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide.
- Journal of Applied Pharmaceutical Science. (2012). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Applied Pharmaceutical Science, 2(10), 153-158.
- ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide.
- ResearchGate. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-AMINO-4-(3-NITROPHENYL)THIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide | 53173-92-5 [chemicalbook.com]
Application Notes & Protocols for the Antimicrobial Screening of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preliminary antimicrobial screening of the novel synthetic compound, N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide. The thiazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The presence of a nitro group on the phenyl ring suggests a potential for antimicrobial efficacy, possibly through bioreductive activation within microbial cells, a mechanism observed in other nitroaromatic drugs. These application notes are designed to provide researchers with both the theoretical framework and detailed, field-proven protocols to robustly assess the antimicrobial potential of this compound. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.
Introduction & Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Thiazole derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antibacterial and antifungal properties. The core structure of this compound combines the thiazole ring with an acetamide group and a nitrophenyl moiety, each of which can contribute to its biological activity.
Causality Behind Experimental Choices:
-
The Thiazole Scaffold: This heterocyclic ring is a key component in many clinically used drugs and is known to interact with various biological targets in microorganisms.[1]
-
The Nitrophenyl Group: Nitroaromatic compounds often act as prodrugs that are selectively activated by microbial nitroreductases.[2] This process generates reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can induce cellular damage by reacting with DNA, proteins, and lipids, leading to cell death.[2] This selective activation in microbes, particularly in anaerobic or microaerophilic environments, provides a rationale for screening against a diverse panel of bacteria.
-
The Acetamide Moiety: The acetamide group can influence the compound's solubility, stability, and ability to form hydrogen bonds, which can be critical for its interaction with biological targets.
Given these structural features, a systematic screening approach is warranted to elucidate the antimicrobial spectrum and potency of this compound. This guide outlines the necessary steps, from the synthesis of the compound to the detailed protocols for determining its antimicrobial activity.
Postulated Mechanism of Action
The antimicrobial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group. This process is often more efficient in anaerobic bacteria but can also occur in aerobic organisms.
Sources
- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 2. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Cell-Based Assays for N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a mandatory step in the drug discovery pipeline.[1] This document provides a comprehensive guide with detailed protocols for assessing the in vitro cytotoxicity of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide . We present a multi-assay strategy to build a robust cytotoxicity profile, moving beyond a single endpoint to generate a more nuanced understanding of the compound's effects on cellular health. The protocols herein describe methods to assess cell viability via metabolic activity (MTT Assay), measure cell membrane integrity (LDH Release Assay), and differentiate modes of cell death (Annexin V/PI Staining for Apoptosis). This integrated approach ensures a thorough initial screening, providing critical data for go/no-go decisions in preclinical development.[2]
Introduction and Scientific Rationale
This compound is a synthetic compound featuring two key structural motifs of interest in medicinal chemistry: a thiazole ring and a nitrophenyl group.
-
Thiazole Ring: The thiazole scaffold is a core component in numerous FDA-approved drugs and is known to be a versatile pharmacophore with a wide range of biological activities, including anticancer properties.[3][4] Derivatives of N-(thiazol-2-yl)-acetamide have been specifically investigated as potential tubulin polymerization inhibitors and inducers of apoptosis.[5]
-
Nitrophenyl Group: Nitroaromatic compounds are electrochemically active and their biological effects, including toxicity, are often linked to the enzymatic reduction of the nitro group.[6] This bioreduction can lead to the formation of reactive intermediates, which in turn can cause cellular damage through mechanisms like oxidative stress.[7][8]
Given these structural alerts, a rigorous evaluation of this compound's cytotoxicity is warranted. A multi-assay approach is crucial because a compound can affect cells in numerous ways. For instance, a decrease in metabolic activity (measured by MTT) could signify either cell death or metabolic inhibition without loss of viability. Complementing this with an assay for membrane integrity (LDH) and a specific marker for apoptosis (Annexin V) provides a more complete mechanistic picture.[1]
Overall Experimental Workflow
A systematic approach is essential for reproducible results. The general workflow involves cell line selection, compound preparation, dose-response treatment, execution of cytotoxicity assays, and finally, data analysis to determine key parameters like the half-maximal inhibitory concentration (IC50).
Caption: General workflow for cytotoxicity assessment.
Cell Line Selection
The choice of cell line is a critical parameter that depends on the intended application of the compound.[9] For general cytotoxicity screening, a panel of cell lines is recommended.
-
Cancer Cell Lines: If the compound is being investigated for anticancer potential, relevant cancer cell lines should be used. Examples include:
-
Non-Cancerous Cell Line: To assess selectivity, it is crucial to test the compound on a non-cancerous cell line.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity.[14] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[15][16] The amount of formazan produced is directly proportional to the number of metabolically active cells.[14]
Materials:
-
This compound
-
Selected cell line(s)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]
-
Compound Preparation: Prepare a 2X working stock of the compound in culture medium from a high-concentration DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).[15]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Read the absorbance at 570-590 nm using a microplate reader.[15][18]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[19][20] The LDH assay quantitatively measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[19][21] The amount of color is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[22]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Bio-Rad)
-
Treated cell culture supernatants from a parallel experiment to the MTT assay
-
96-well flat-bottom plate
-
Microplate spectrophotometer
Procedure:
-
Prepare Controls: Set up triplicate wells for the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).
-
Background Control: Culture medium only.[1]
-
-
Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well of your experimental plate to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit's protocol. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[22]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm within 1 hour.
Data Analysis:
-
First, subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Protocol 3: Annexin V/PI Staining for Apoptosis
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[23]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[25]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[24]
Caption: Differentiation of cell states by Annexin V/PI staining.[23][26]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cells cultured in 6-well plates
-
Cold 1X PBS
-
1X Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates. After 24 hours, treat with the compound at concentrations around the IC50 value determined from the MTT/LDH assays.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[26]
-
Washing: Wash the cell pellet twice with cold PBS.[23]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[26]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]
Data Analysis:
-
The flow cytometer will generate a quadrant plot.
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
Data Presentation and Interpretation
Summarize the quantitative data in a clear, structured table. This allows for easy comparison of the compound's potency across different cell lines and assays.
Table 1: Example Cytotoxicity Profile of this compound (48h Exposure)
| Cell Line | Assay | Endpoint | IC50 (µM) [Mean ± SD, n=3] | Selectivity Index* |
| MCF-7 | MTT | Viability | 12.5 ± 1.8 | 4.8 |
| (Breast Cancer) | LDH | Cytotoxicity | 15.2 ± 2.1 | 3.9 |
| A549 | MTT | Viability | 21.7 ± 3.5 | 2.8 |
| (Lung Cancer) | LDH | Cytotoxicity | 25.1 ± 2.9 | 2.4 |
| HEK293 | MTT | Viability | 60.4 ± 5.6 | - |
| (Normal Kidney) | LDH | Cytotoxicity | 59.8 ± 6.2 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value suggests greater selectivity for cancer cells.[27]
Interpretation:
-
Potency: The compound shows higher potency against the MCF-7 cell line compared to A549.
-
Mechanism: The similar IC50 values obtained from the MTT (metabolic compromise) and LDH (membrane rupture) assays suggest that the primary mode of cell death is likely necrosis or late-stage apoptosis.
-
Selectivity: The compound is approximately 3-5 times more toxic to the tested cancer cell lines than to the normal kidney cell line, indicating a moderate therapeutic window.
-
Further Investigation: Results from the Annexin V/PI assay would further clarify whether the observed cell death is primarily apoptotic or necrotic.
References
-
(National Center for Biotechnology Information)
-
(Abcam)
-
(BenchChem)
-
(PubMed)
-
(CLYTE Technologies)
-
(Bio-Techne)
-
(Springer Nature Experiments)
-
(Biologi)
-
(Abcam)
-
(National Center for Biotechnology Information)
-
(PubMed)
-
(Abcam)
-
(BroadPharm)
-
(Boster Bio)
-
(SciELO)
-
(National Center for Biotechnology Information)
-
(Bioo Scientific)
-
(Promega Corporation)
-
(AAT Bioquest)
-
(Scilit)
-
(Semantic Scholar)
-
(International Journal of Pharmaceutical Research and Applications)
-
(RayBiotech)
-
(International Journal of Pharmaceutical Research and Applications)
-
(ScienceDirect)
-
(ResearchGate)
-
(MDPI)
-
(National Center for Biotechnology Information)
-
(protocols.io)
-
(PubMed)
-
(ResearchGate)
-
(National Center for Biotechnology Information)
-
(ATCC)
-
(Taylor & Francis Online)
-
(ResearchGate)
-
(BenchChem)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. atcc.org [atcc.org]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [ireland.promega.com]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biologi.ub.ac.id [biologi.ub.ac.id]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 26. bosterbio.com [bosterbio.com]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterization of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide as a Potential Anticancer Agent in Cell-Based Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide, a novel small molecule with therapeutic potential in oncology. While direct studies on this specific compound are emerging, its structural similarity to other bioactive thiazole derivatives suggests a potential mechanism of action involving the induction of apoptosis and modulation of key cellular signaling pathways.[1][2] This guide outlines a logical workflow for the characterization of this compound's anticancer activity, from initial cytotoxicity screening to more detailed mechanistic studies. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Introduction and Rationale
Thiazole-containing compounds are a well-established class of heterocyclic molecules with a broad range of pharmacological activities, including notable anticancer properties.[3] The thiazole ring serves as a versatile scaffold for the design of agents that can interact with various biological targets. The this compound structure is particularly noteworthy due to the presence of a nitrophenyl group. Nitroaromatic compounds are known to undergo bioreduction in the hypoxic microenvironment characteristic of solid tumors, potentially leading to the formation of cytotoxic reactive species.[4] Furthermore, the acetamide moiety can contribute to the molecule's overall physicochemical properties and target engagement.
A structurally related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has demonstrated potent in vitro activity against various cancer cell lines, inducing cell death through a combination of apoptosis and autophagy.[1][2] This provides a strong rationale for investigating the anticancer effects of this compound. This guide proposes a systematic approach to elucidate its mechanism of action and therapeutic potential.
Proposed Research Workflow
The characterization of a novel anticancer compound requires a multi-faceted approach. The following workflow is recommended to systematically evaluate the biological effects of this compound in cancer cell lines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Comprehensive Purity Assessment of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
**Abstract
This comprehensive guide delineates a multi-faceted analytical strategy for the robust purity assessment of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide, a key heterocyclic intermediate in pharmaceutical research and development. Recognizing that no single method can fully characterize a compound's purity profile, we present an integrated approach employing a primary high-performance liquid chromatography (HPLC) method for quantification, supported by orthogonal techniques including Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Thermal Analysis (DSC/TGA) for non-chromatographic purity verification. This document provides detailed, field-tested protocols and explains the scientific rationale behind methodological choices, adhering to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]
Introduction: The Imperative for Rigorous Purity Analysis
This compound is a thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[4] The purity of such active pharmaceutical ingredients (APIs) or their intermediates is a critical quality attribute that directly influences the safety, efficacy, and stability of the final drug product.[5] Impurities, which can arise from the synthesis process, degradation, or storage, must be identified, quantified, and controlled within acceptable limits.[5][6]
This guide is designed for researchers, analytical scientists, and drug development professionals, providing a self-validating framework for establishing a comprehensive purity profile for this compound.
Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity determination of moderately polar organic compounds like the target analyte.[7] The technique offers high resolution, sensitivity, and quantitative accuracy, making it ideal for separating the main compound from closely related impurities.[7]
Scientific Rationale for Method Development
The proposed method utilizes a C18 stationary phase, which is effective for retaining the hydrophobic regions of the thiazole and nitrophenyl rings. A mobile phase consisting of acetonitrile and water provides a good polarity range to elute the compound and its potential impurities. The addition of a buffer or acid (like phosphoric or formic acid) is often necessary to control the ionization state of the molecule and ensure sharp, symmetrical peaks.[8] The detection wavelength is selected based on the UV absorbance maxima of the nitrophenyl chromophore.
Experimental Protocol: RP-HPLC Purity Assay
This protocol is a robust starting point and must be fully validated according to ICH Q2(R2) guidelines before implementation for quality control.[1][2][3]
Instrumentation & Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (reagent grade).
-
This compound reference standard and test sample.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution to a concentration of approximately 1.0 mg/mL. A higher concentration is used to ensure the detection of impurities at low levels.
-
Chromatographic Conditions:
-
Inject the prepared solutions onto the HPLC system.
-
Analyze the resulting chromatograms for the main peak and any impurity peaks.
-
-
Calculation of Purity: Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent retention and resolution for aromatic heterocyclic compounds. |
| Mobile Phase | A: Water + 0.1% H₃PO₄B: Acetonitrile + 0.1% H₃PO₄ | Phosphoric acid ensures consistent protonation and good peak shape. |
| Gradient | 0-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B | A gradient elution is crucial for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 320 nm | The nitrophenyl group provides strong UV absorbance for high sensitivity.[9] |
| Injection Vol. | 10 µL | A small volume minimizes potential for band broadening. |
Method Validation Strategy (ICH Q2(R2))
The developed HPLC method must be validated to demonstrate it is fit for its intended purpose.[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities. This is often demonstrated through forced degradation studies, where the sample is stressed with acid, base, oxidation, heat, and light to generate potential degradation products.[10][11]
-
Linearity: A minimum of five concentrations are recommended to establish a linear relationship between concentration and peak area.[12]
-
Accuracy: Assessed by spiking the sample with known amounts of reference standard and calculating the percent recovery.[13]
-
Precision (Repeatability & Intermediate Precision): The closeness of agreement between a series of measurements, expressed as the Relative Standard Deviation (%RSD).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively. The LOQ should be at or below the reporting threshold for impurities.[10]
Orthogonal and Confirmatory Methods
Relying solely on HPLC is insufficient. Orthogonal methods, which rely on different chemical or physical principles, are essential for a complete purity profile.
LC-MS for Impurity Identification
Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, providing molecular weight information for unknown peaks observed in the HPLC chromatogram.[11] This is indispensable for identifying synthesis by-products or degradation products.[14][15][16]
Protocol:
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.
-
Mobile Phase: Use the same chromatographic method as the HPLC purity assay but replace the non-volatile phosphoric acid with a volatile acid like 0.1% formic acid to ensure compatibility with the MS detector.
-
Analysis: Operate the ESI source in both positive and negative ion modes to maximize the chance of ionizing all components.
-
Data Interpretation: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. The molecular weight data can be used to propose structures for the impurities. Common fragmentation patterns for nitroaromatic compounds may involve the loss of NO, NO₂, or cleavage of the amide bond.[17]
NMR Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy provides detailed information about the chemical structure and is a powerful tool for absolute purity determination (qNMR) and for identifying impurities that may not be UV-active.[18]
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a high-quality NMR tube.[18]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY or HSQC can be used for unambiguous signal assignment.[19]
-
Data Interpretation:
-
¹H NMR: Expect signals in the aromatic region (7.0-9.0 ppm) for the nitrophenyl and thiazole protons, and signals for the acetamide group (NH singlet and CH₃ singlet).[4][18][20]
-
¹³C NMR: Confirm the number of unique carbon atoms matches the structure.
-
Purity: The presence of small, unidentifiable peaks in the ¹H spectrum can indicate impurities. The ratio of the integral of the analyte peaks to the integral of a certified internal standard can be used for quantitative NMR (qNMR).
-
Thermal Analysis (DSC & TGA)
Principle: Thermal methods provide information on the physical properties of the compound and can detect non-chromatographable impurities.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions. For a highly pure crystalline compound, DSC shows a sharp, well-defined melting endotherm. Impurities cause a depression and broadening of the melting peak, which can be used to estimate purity with high sensitivity.[21]
-
Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature. TGA is used to quantify the content of residual solvents, water (hydrates), or other volatile impurities.[22][23]
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere through its melting point. Analyze the resulting thermogram for the onset temperature and shape of the melting peak.
-
TGA Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its decomposition point. Analyze the weight loss curve to identify volatile components.[23]
Integrated Analytical Strategy
A robust purity assessment program integrates these techniques in a logical workflow. HPLC serves as the primary tool for separation and quantification, LC-MS identifies the separated impurities, NMR confirms the structure of the main component and detects non-UV active species, and thermal analysis provides an orthogonal measure of absolute purity and volatile content.
Summary and Conclusion
The purity assessment of this compound requires a scientifically sound, multi-disciplinary approach. While RP-HPLC is the primary quantitative tool, its power is fully realized only when integrated with orthogonal methods like LC-MS, NMR, and thermal analysis. This application note provides the foundational protocols and strategic framework necessary for researchers and drug development professionals to confidently and accurately characterize the purity of this important pharmaceutical intermediate, ensuring it meets the stringent quality standards required for its intended application. All methods must be developed and validated in accordance with regulatory guidelines to ensure data integrity and trustworthiness.[1][3]
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
- Benchchem. Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.
- TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
- SIELC Technologies. Separation of Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- on Newcrom R1 HPLC column.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (2025, October 10). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
- PubMed. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry.
- ChemicalBook. Thiazole(288-47-1) 1H NMR spectrum.
- Slideshare. Determination of % purity of a compound by by Using DSC.
- National Center for Biotechnology Information. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- Semantic Scholar. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry.
- Benchchem. Step-by-Step Structural Elucidation of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine using 2D NMR Spectroscopy.
- MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- PubMed. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
- Overview On Impurity Profiling For Pharmaceutical Drug Candidates.
- Benchchem. Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis.
- JCBPS. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- Benchchem. Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole.
- Benchchem. A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. jcbsc.org [jcbsc.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 21. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 22. tsijournals.com [tsijournals.com]
- 23. resolvemass.ca [resolvemass.ca]
Efficacy Evaluation of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide: A Comprehensive Guide for Preclinical Cancer Research
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazolyl-Acetamide Derivative
The relentless pursuit of novel and effective anticancer therapeutics is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a promising class of molecules with diverse pharmacological activities. This document provides a detailed methodological framework for researchers, scientists, and drug development professionals to rigorously evaluate the preclinical efficacy of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide, a compound of interest in oncology.
While extensive research on the direct subject of this guide is emerging, studies on structurally similar compounds, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, have demonstrated potent in vitro and in vivo anticancer activity. These analogs have been shown to induce programmed cell death through the concurrent activation of apoptosis and autophagy pathways in various cancer models, including melanoma, pancreatic cancer, and chronic myeloid leukemia.[1] This provides a strong rationale for investigating this compound as a potential anticancer agent. The substitution of an amino group with a nitro group may modulate the compound's electronic properties and biological activity, warranting a thorough and systematic evaluation.
This guide is designed to be a dynamic and comprehensive resource, moving beyond a simple recitation of protocols. It aims to provide the scientific rationale behind each experimental choice, ensuring that the data generated is not only robust and reproducible but also mechanistically informative. We will progress from broad-spectrum in vitro cytotoxicity screening to detailed mechanistic assays and culminate in a validated in vivo xenograft model, providing a complete preclinical data package to support further development.
Part 1: Foundational In Vitro Efficacy Screening
The initial phase of evaluation focuses on determining the cytotoxic and antiproliferative activity of this compound across a panel of human cancer cell lines. This broad screening approach is crucial for identifying sensitive cancer types and establishing a preliminary understanding of the compound's potency.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing. It is a colorimetric assay that measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[2][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[2]
Table 1: Representative Panel of Human Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| A375 | Malignant Melanoma | BRAF V600E mutant, highly proliferative |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | KRAS mutant, highly resistant to chemotherapy |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL positive, sensitive to tyrosine kinase inhibitors |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER) positive, p53 wild-type |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2 negative), highly invasive |
| HCT116 | Colorectal Carcinoma | p53 wild-type, microsatellite unstable |
| HeLa | Cervical Adenocarcinoma | HPV-18 positive, highly proliferative[4] |
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5%. Treat the cells with varying concentrations of the compound and a vehicle control.
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Part 2: Elucidation of the Mechanism of Action
Following the identification of sensitive cell lines, the next critical step is to investigate the underlying molecular mechanism by which this compound exerts its cytotoxic effects. Based on the activity of related compounds, we hypothesize an induction of apoptosis.
Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for the elimination of damaged or unwanted cells and is a common target for anticancer drugs.[8] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[9]
The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[10][11] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a luminescent signal proportional to caspase activity.[10]
Protocol 2: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well in a 1:1 ratio with the cell culture medium.[12]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
Analysis of Key Apoptotic and Cell Cycle Regulatory Proteins by Western Blotting
To further validate the induction of apoptosis and investigate the potential effects on cell cycle regulation, the expression levels of key proteins can be analyzed by Western blotting.[13][14] This technique allows for the detection and semi-quantification of specific proteins in a complex mixture.[15]
Table 2: Target Proteins for Western Blot Analysis
| Protein | Function | Expected Change with Treatment |
| PARP | DNA repair enzyme, cleaved by caspases during apoptosis | Decrease in full-length PARP, increase in cleaved PARP |
| Caspase-3 | Executioner caspase | Increase in cleaved (active) Caspase-3 |
| Bcl-2 | Anti-apoptotic protein | Decrease in expression |
| Bax | Pro-apoptotic protein | Increase in expression |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Increase in expression and phosphorylation |
| p21 | Cyclin-dependent kinase inhibitor, downstream of p53 | Increase in expression |
Protocol 3: Western Blotting
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[17]
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Visualization
The hypothesized mechanism of action, involving the induction of apoptosis, can be visualized to provide a clear conceptual framework.
Caption: Hypothesized apoptotic signaling pathway induced by the compound.
Part 3: In Vivo Efficacy Assessment in a Xenograft Model
The successful demonstration of in vitro efficacy and a plausible mechanism of action provides the foundation for progressing to in vivo studies. Human tumor xenograft models in immunocompromised mice are a standard and essential tool for evaluating the antitumor activity of novel compounds in a whole-organism context.[18][19]
Subcutaneous Xenograft Model
In this model, human cancer cells are implanted subcutaneously into immunocompromised mice, leading to the formation of a solid tumor that can be monitored and measured.[4][18]
Protocol 4: Human Tumor Xenograft Study
-
Cell Preparation: Culture the selected cancer cell line (e.g., A375, based on in vitro sensitivity) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution of PBS or a mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[4]
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID).[20]
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor and Body Weight Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[4] Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo antitumor efficacy.
Experimental Workflow Visualization
A clear workflow diagram is essential for planning and executing the in vivo study.
Sources
- 1. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 11. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 12. biocompare.com [biocompare.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cusabio.com [cusabio.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. bio-protocol.org [bio-protocol.org]
Application Note & Protocols: Advanced Crystallization Techniques for N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
For: Researchers, scientists, and drug development professionals.
Abstract
The crystalline form of an active pharmaceutical ingredient (API) is critical, influencing its stability, solubility, bioavailability, and manufacturability. N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide (CAS: 53173-92-5) is a molecule of interest whose solid-state properties must be meticulously controlled.[1] This guide provides a detailed exploration of fundamental crystallization principles and offers adaptable protocols for obtaining high-quality crystals of this compound. The methodologies are grounded in established solvent-based techniques, including Slow Evaporation, Thermal Gradient (Cooling), and Anti-Solvent Crystallization, tailored to the anticipated physicochemical properties of a nitrophenyl-thiazole derivative.
Introduction: The Rationale for Crystallization Control
Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[2] For a compound like this compound, achieving a specific, stable crystalline form (polymorph) is paramount. Different polymorphs can exhibit vastly different physical properties, impacting everything from shelf-life to therapeutic efficacy. The goal of a crystallization protocol is not merely to solidify the compound but to guide its assembly into a desired crystalline state with high purity and optimal morphology.
The molecular structure, featuring a nitro group, an amide linkage, and a thiazole ring, suggests the potential for strong intermolecular interactions, including hydrogen bonding and π-π stacking.[3][4] These interactions are key levers to manipulate during crystallization. For instance, amide groups are known to do well with hydrogen-bonding solvents, which can influence crystal packing.[3] The presence of the nitrophenyl group suggests that the compound is likely a colored solid, and its solubility will be poor in non-polar solvents but moderate to good in polar aprotic and protic solvents.[5]
Foundational Principles: Achieving Supersaturation
Crystal formation requires two key stages: nucleation and crystal growth.[2] Both stages can only occur in a supersaturated solution, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. The primary techniques detailed in this guide achieve supersaturation through different thermodynamic pathways.
Caption: Logical workflow for achieving crystallization.
Pre-Protocol Screening: Solvent Selection
The choice of solvent is the most critical parameter in crystallization. An ideal solvent system will exhibit a steep solubility curve with respect to temperature or anti-solvent concentration, allowing for a high yield upon changing conditions. Based on related structures like N-(4-nitrophenyl) acetamide which is soluble in ethanol, and other thiazole derivatives, a preliminary screening is recommended.[5]
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale & Expected Solubility |
| Polar Protic | Ethanol, Methanol, Isopropanol, Acetic Acid | Likely to dissolve the compound, especially when heated, due to hydrogen bonding potential with the amide and nitro groups. Ethanol-water mixtures are common for similar compounds.[5] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Good dissolving power for polar compounds. Useful for slow evaporation and as the primary solvent in anti-solvent methods.[6] |
| Chlorinated | Dichloromethane (DCM) | May dissolve the compound, but high volatility makes it better for vapor diffusion or layering techniques rather than slow evaporation, which can yield poor quality crystals.[3][4] |
| Non-Polar | Hexane, Heptane, Toluene | The compound is expected to be poorly soluble. Primarily used as anti-solvents to induce precipitation from a more polar solution.[6] |
Detailed Crystallization Protocols
Safety Precaution: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Cooling Crystallization from a Saturated Solution
This is the most common technique for compounds with a significant positive correlation between solubility and temperature.[7]
Methodology:
-
Dissolution: In an Erlenmeyer flask, add a measured amount of this compound. Select a solvent from the screening (e.g., Ethanol or Isopropanol).
-
Heating: Gently heat the solvent to its boiling point. Add the minimum amount of hot solvent to the flask in portions until the compound is completely dissolved. This creates a saturated or near-saturated solution.
-
Slow Cooling (Crucial Step): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will lead to the formation of small, impure crystals or a powder.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the solute.[7]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: Setup for Anti-Solvent Crystallization by Vapor Diffusion.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; insufficient concentration. | Concentrate the solution further by slow evaporation. For cooling methods, try a different solvent with a steeper solubility curve. Introduce a seed crystal. [2] |
| Formation of Oil/Amorphous Solid | Supersaturation achieved too quickly; compound "crashed out". | Slow down the process: reduce the cooling rate, use a slower-evaporating solvent, or slow the anti-solvent addition rate. Try a more viscous solvent system. [8] |
| Many Small Crystals (Powder) | Nucleation rate is too high relative to growth rate. | Reduce the level of supersaturation. Use a cleaner solution (filter out particulates). Reduce the rate of cooling/evaporation/diffusion. [3] |
| Twinned or Aggregated Crystals | Rapid crystal growth; impurities present. | Ensure high purity of the starting material. Slow down the crystal growth rate. Try a different solvent system that may favor a different crystal habit. [4] |
References
- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google P
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability (2022). Research Journal of Pharmacy and Technology.
- Crystallization of Small Molecules. University of Florida, Department of Chemistry.
- Crystalliz
- Using AntiSolvent for Crystalliz
- Optimization of Crystallization Conditions for Novel Organic Compounds. BenchChem Technical Support Center.
- Advanced crystallisation methods for small organic molecules (2023). Chemical Society Reviews.
- Slow Evaporation Method. University of Wisconsin-Madison, Department of Chemistry.
- Getting crystals your crystallographer will treasure: a beginner's guide (2012).
- Anti-Solvent Crystallization (2017).
- Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich, Department of Chemistry.
- Guide for crystalliz
- Tips and Tricks for the Lab: Growing Crystals Part 3 (2012). ChemistryViews.
- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties (2019). Molecules.
- N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides (2020). Journal of Chemical, Biological and Physical Sciences.
- N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (53173-92-5). ChemicalBook.
Sources
- 1. N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide | 53173-92-5 [chemicalbook.com]
- 2. Crystallization - Wikipedia [en.wikipedia.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. jcbsc.org [jcbsc.org]
- 6. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
Application Notes and Protocols for the Formulation of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide for Biological Testing
Introduction
N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide is a synthetic compound featuring a thiazole ring, a structural motif of significant interest in medicinal chemistry. Thiazole derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the nitrophenyl group suggests potential for various biological interactions. Preliminary research indicates that related compounds, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, exhibit antioxidant and selective monoamine oxidase B (MAO-B) inhibitory activity.[2] Furthermore, the broader family of acetamide derivatives has been investigated for antioxidant and potential anti-inflammatory activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for robust and reliable biological testing. Due to the anticipated poor aqueous solubility of this compound, a systematic approach to formulation is crucial for obtaining meaningful and reproducible data in both in vitro and in vivo studies.
Physicochemical Characterization: The Foundation of Formulation
A thorough understanding of the physicochemical properties of this compound is the first and most critical step in developing a suitable formulation. While some properties can be predicted, experimental determination is paramount for accuracy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method | Significance in Formulation |
| Molecular Formula | C₁₁H₉N₃O₃S | - | Essential for all calculations. |
| Molecular Weight | 263.27 g/mol | - | Required for preparing solutions of known molarity. |
| Melting Point | Not Experimentally Determined (Predicted to be high) | Differential Scanning Calorimetry (DSC) | A high melting point often correlates with low aqueous solubility. For related nitrophenylthiazole derivatives, melting points are in the range of 180-270°C.[2] |
| pKa | Not Experimentally Determined | Potentiometric Titration, UV-Vis Spectroscopy | The acetamide and thiazole moieties may have ionizable protons. The pKa will determine the compound's charge at different pH values, influencing its solubility and interaction with excipients. |
| Aqueous Solubility | Not Experimentally Determined (Predicted to be low) | Shake-Flask Method (OECD Guideline 105) | Direct measure of solubility in aqueous media, a critical parameter for bioavailability. A related compound, N-(4-nitrophenyl) acetamide, is only partially soluble in water.[3] |
| Solubility in Organic Solvents | Not Experimentally Determined | Shake-Flask Method | Essential for preparing stock solutions and for developing solvent-based or lipid-based formulations. N-(4-nitrophenyl) acetamide is soluble in ethanol.[3] |
| LogP | Not Experimentally Determined | HPLC, Shake-Flask Method | Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties and guides the choice of formulation strategy. |
Experimental Workflow for Formulation Development
The following diagram illustrates a systematic approach to formulating this compound for biological evaluation.
Caption: A stepwise workflow for the formulation of this compound.
Part 1: Pre-formulation Studies
Protocol 1: Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Purified water (e.g., Milli-Q)
-
Selected organic solvents (e.g., DMSO, ethanol, polyethylene glycol 400, propylene glycol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the desired solvent (e.g., 5 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
Express the solubility in mg/mL or µg/mL.
Part 2: Formulation Strategies for In Vitro Biological Testing
For in vitro assays, such as cytotoxicity studies using cell lines, the primary goal is to prepare a stock solution at a high concentration that can be serially diluted in the cell culture medium.
Strategy 1: Co-solvent System
Dimethyl sulfoxide (DMSO) is a common co-solvent for in vitro studies due to its ability to dissolve a wide range of organic compounds.
Protocol 2: Preparation of a DMSO Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of the compound into a sterile tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound from the DMSO stock solution in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Part 3: Formulation Strategies for In Vivo Biological Testing
The choice of formulation for in vivo studies depends on the route of administration, the required dose, and the physicochemical properties of the compound.
Strategy 2: Aqueous Suspension
For oral administration of poorly soluble compounds, an aqueous suspension is a common approach.
Protocol 4: Preparation of an Aqueous Suspension for Oral Gavage
Objective: To prepare a uniform and stable suspension of this compound for oral administration in animal models.
Materials:
-
This compound (micronized powder is preferred)
-
Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium - CMC-Na)
-
Wetting agent (e.g., 0.1% w/v Tween 80 or Polysorbate 80)
-
Purified water
-
Mortar and pestle or homogenizer
Procedure:
-
Weigh the required amount of the compound.
-
In a mortar, add a small amount of the wetting agent to the compound and triturate to form a smooth paste. This step is crucial to ensure proper wetting of the hydrophobic powder.
-
Prepare the vehicle by dissolving the suspending agent in purified water.
-
Gradually add the vehicle to the paste while continuously triturating or homogenizing until a uniform suspension is formed.
-
The final formulation should be stirred continuously before and during administration to ensure dose uniformity.
Strategy 3: Co-solvent System for Parenteral Administration
For intravenous or intraperitoneal administration, a co-solvent system can be employed, but with caution regarding potential toxicity of the solvents.
Protocol 5: Preparation of a Co-solvent Formulation for Injection
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound
-
Solvents such as DMSO, polyethylene glycol 400 (PEG400), or Solutol HS 15
-
Saline or PBS
-
Sterile filters (0.22 µm)
Procedure:
-
Dissolve the compound in the minimum required volume of the organic co-solvent (e.g., DMSO).
-
Slowly add the aqueous component (e.g., saline) to the solution while vortexing to avoid precipitation. The final concentration of the co-solvent should be within a tolerable range for the animal model.
-
The final formulation should be a clear solution. If any precipitation occurs, the formulation is not suitable.
-
Sterilize the final formulation by passing it through a 0.22 µm sterile filter before administration.
Part 4: Quality Control of Formulations
Analytical quality control is essential to ensure the prepared formulations are accurate, stable, and suitable for their intended use.
Table 2: Analytical Methods for Formulation Quality Control
| Parameter | Analytical Method | Purpose |
| Concentration (Assay) | HPLC-UV, LC-MS | To verify the concentration of the active compound in the formulation. |
| Purity and Degradation | HPLC-UV, LC-MS | To identify and quantify any impurities or degradation products. |
| Appearance | Visual Inspection | To check for clarity (solutions) or uniformity (suspensions) and the absence of precipitation. |
| pH | pH meter | To ensure the pH of the formulation is within an acceptable range for the biological system. |
| Particle Size (for suspensions) | Laser Diffraction, Dynamic Light Scattering | To determine the particle size distribution, which can affect dissolution rate and bioavailability. |
Signaling Pathway Visualization (Hypothetical)
If this compound is found to have anticancer activity, a potential mechanism could involve the inhibition of a key signaling pathway. The following diagram illustrates a hypothetical inhibition of a generic kinase signaling pathway.
Caption: Hypothetical mechanism of action via kinase inhibition.
Conclusion
The successful biological evaluation of this compound is highly dependent on the development of appropriate formulations. This guide provides a systematic approach, starting with essential physicochemical characterization, followed by detailed protocols for preparing formulations for both in vitro and in vivo testing. By carefully selecting formulation strategies and implementing rigorous quality control, researchers can ensure the generation of reliable and reproducible data, which is fundamental for advancing our understanding of the therapeutic potential of this and other novel chemical entities.
References
-
Di Paolo, E., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Molecules, 24(3), 563. Available at: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? Available at: [Link]
-
Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Available at: [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Available at: [Link]
-
ResearchGate. (2015). Physicochemical properties of the synthesized thiazole derivatives. Available at: [Link]
-
NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. Available at: [Link]
-
Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Welcome to the technical support center for the purification of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes effectively.
I. Understanding the Molecule and Potential Impurities
This compound is a moderately polar compound, characterized by the presence of a nitro group, an amide linkage, and a thiazole ring. Its purification can be challenging due to the potential for various impurities arising from its synthesis. The typical synthetic route involves the Hantzsch thiazole synthesis to form the 2-amino-4-(3-nitrophenyl)thiazole core, followed by acetylation.
Potential Impurities:
-
Unreacted Starting Materials: Such as 2-bromo-1-(3-nitrophenyl)ethanone and N-acetylthiourea (or thiourea and acetic anhydride).
-
By-products of Thiazole Ring Formation: Including regioisomers if a substituted thiourea is used.
-
Over-acetylation or Incomplete Acetylation Products: If the acetylation step is not well-controlled.
-
Salts: Such as hydrobromide salts formed during the Hantzsch synthesis, which may persist if not properly neutralized.
-
Degradation Products: Arising from exposure to harsh conditions (e.g., strong acids/bases, high temperatures).
II. Frequently Asked Questions (FAQs) on Purification Strategies
Q1: My crude this compound appears as a dark, oily solid. What is the best initial purification step?
A1: A dark, oily appearance often suggests the presence of significant impurities and possibly residual solvent. Before attempting more rigorous purification methods like chromatography, it is highly recommended to start with recrystallization . This technique is excellent for removing a large portion of impurities and can significantly improve the handling characteristics of your compound. For nitroaromatic compounds, alcoholic solvents are often a good starting point[1][2]. A mixed solvent system, such as ethanol-water, is particularly promising as it allows for fine-tuning of the solubility.
Q2: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A2: When a single solvent is either too effective (dissolves the compound even when cold) or not effective enough (poor solubility even when hot), a mixed solvent system is the ideal solution. This is a common and powerful technique for purifying organic solids[1][3].
-
Principle: You dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.
-
Recommended System: For this compound, a good starting point would be ethanol as the "good" solvent and water as the "poor" solvent. Both are readily available, have a suitable boiling point difference, and are miscible.
Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" is a common problem in recrystallization and occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if there is a high concentration of impurities depressing the melting point.
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more of the "good" solvent (e.g., ethanol) to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask in the hot water bath and allowing it to cool with the bath, or by insulating the flask.
-
Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.
-
Add a seed crystal of pure this compound if you have one.
If these steps fail, it may indicate that the compound is too impure for recrystallization alone, and you should consider column chromatography first.
Q4: Recrystallization did not yield a product of sufficient purity. Should I use column chromatography or preparative HPLC?
A4: The choice between column chromatography and preparative HPLC depends on the quantity of material you need to purify and the difficulty of the separation.
-
Column Chromatography: This is the preferred method for purifying larger quantities of material (from milligrams to several grams). It is a versatile technique that can be optimized by changing the stationary phase and the mobile phase. For this compound, normal-phase chromatography on silica gel is a good starting point.
-
Preparative HPLC: This technique offers higher resolution and is ideal for purifying smaller quantities of material or for separating very closely related impurities. It is often used as a final polishing step. Reversed-phase HPLC is commonly used for compounds of this polarity.
For a first pass after a partially successful recrystallization, flash column chromatography is generally the more practical and cost-effective choice.
Q5: I am setting up a silica gel column for my compound. What is a good starting solvent system?
A5: For a moderately polar compound like this compound, a good starting point for normal-phase column chromatography on silica gel is a mixture of a non-polar and a polar solvent.
-
Recommended Systems:
-
Hexane/Ethyl Acetate: Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Dichloromethane/Methanol: This is a more polar system. Start with a high percentage of dichloromethane (e.g., 98:2 dichloromethane:methanol) and slowly increase the methanol content.
-
Before running the column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) . The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4.
Q6: My compound is streaking on the TLC plate and giving poor peak shape during column chromatography. What is the cause and how can I fix it?
A6: Streaking on TLC and poor peak shape in column chromatography, especially for nitrogen-containing heterocyclic compounds, is often due to interactions with the acidic silanol groups on the silica gel surface.
Solutions:
-
Add a small amount of a basic modifier to your eluent. A common choice is to add 0.1-1% triethylamine (NEt3) to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.
-
Use a different stationary phase. If the issue persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.
-
For reversed-phase HPLC , adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of both acidic and basic compounds by ensuring a consistent ionization state.
III. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the steps for purifying this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture to near boiling.
-
Once the solid is dissolved, slowly add deionized water dropwise while the solution is still hot until you observe persistent cloudiness.
-
Add a few more drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate. Aim for an Rf of ~0.3 for the target compound.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
IV. Visualized Workflows and Logic
General Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: A troubleshooting guide for common issues encountered during recrystallization.
V. Data Summary for Purification
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Key Considerations |
| Recrystallization | N/A | Ethanol/Water | Excellent for initial bulk purification. Prone to "oiling out" if impure. |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol (gradient) | Good for gram-scale purification. Monitor with TLC. May need basic modifier. |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (with 0.1% Formic Acid or TFA) | High-resolution method for final purification of small quantities. |
VI. References
-
Optimization of the Preparative Separation of a Chiral Pharmaceutical Intermediate by High Performance Liquid Chromatography. Journal of Chromatography A, 2005. [Link]
-
Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Industrial Health, 1996. [Link]
-
Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography, 1980. [Link]
-
Recrystallization. Chemistry LibreTexts, 2021. [Link]
-
Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
-
Troubleshooting Recrystallization. Chemistry LibreTexts, 2022. [Link]
-
The Power of Preparative HPLC Systems. Teledyne ISCO. [Link]
-
Key Concepts and Considerations of Preparative Liquid Chromatography. Welch Materials, 2025. [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences, 2011. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate, 2017. [Link]
-
LABTips: Preparative HPLC for Purification Workflows. Labcompare, 2022. [Link]
-
Several Problems of Flash Column Chromatography. Hawach Scientific, 2025. [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit, 2014. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry, 2015. [Link]
-
Method of crystallizing nitro products. Google Patents, 1959.
-
Aromatic Nitro Compounds. Missouri S&T. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate, 2017. [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Go-to recrystallization solvent mixtures. Reddit, 2023. [Link]
-
Six key factors that impact flash chromatography. Biotage, 2023. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar, 2022. [Link]
-
Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate, 2014. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2013. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1987. [Link]
-
Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov. The Royal Society of Chemistry. [Link]
-
Troubleshooting flash chromatography purification. Reddit, 2022. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube, 2020. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. National Institutes of Health, 2007. [Link]
-
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. The Royal Society of Chemistry, 2013. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health, 2024. [Link]
Sources
Technical Support Center: Synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Welcome to the technical support guide for the synthesis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, which typically follows the Hantzsch thiazole synthesis pathway.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development to help diagnose and resolve common side reactions and purification challenges.
I. Overview of the Core Synthesis
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1][3][4] In this specific case, the key reactants are 2-bromo-1-(3-nitrophenyl)ethanone and N-acetylthiourea .[5] The reaction proceeds through an initial SN2 substitution, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. While generally high-yielding, the reaction is susceptible to several side reactions that can complicate purification and reduce overall yield.[1]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of the target compound.
FAQ 1: My crude product yield is high, but the melting point is low and broad. What are the likely impurities?
Answer: A low and broad melting point is a classic indicator of impurities. In the context of this Hantzsch synthesis, several side products are possible. The most common culprits are unreacted starting materials and byproducts from competing reaction pathways.
Probable Causes & Identification:
-
Unreacted 2-bromo-1-(3-nitrophenyl)ethanone: This is a lachrymatory (tear-inducing) solid and can often be detected by its irritating properties. On a Thin Layer Chromatography (TLC) plate, it will appear as a separate spot, typically with a different Rf value than the product.
-
Unreacted N-acetylthiourea: This starting material is a white crystalline solid with a melting point of 165-169 °C.[6][7] It is relatively polar and may not move far from the baseline on a TLC plate depending on the solvent system used.
-
Hydrolysis of the Acetamide Group: If the reaction is run for an extended period under harsh acidic or basic conditions, or during a workup with strong aqueous acid/base, the N-acetyl group can be hydrolyzed. This would yield 4-(3-nitrophenyl)thiazol-2-amine . This byproduct is more polar than the desired product and will have a lower Rf value on TLC.
-
Formation of Isomeric Byproducts: Under certain conditions, particularly acidic ones, the cyclization can exhibit different regioselectivity, leading to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-amino-thiazole product.[8] These isomers can have very similar polarities, making separation difficult.
Troubleshooting & Solutions:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC. The disappearance of the limiting reagent spot is a good indicator of reaction completion.
-
Purification: The most effective method for removing these impurities is column chromatography or recrystallization.[9][10] A gradient elution in column chromatography, starting with a non-polar solvent and gradually increasing polarity, can effectively separate the starting materials and byproducts from the desired product.
FAQ 2: My TLC analysis shows multiple spots. How can I differentiate the product from byproducts?
Answer: Differentiating spots on a TLC plate requires a systematic approach. The desired product, this compound, is moderately polar.
Systematic Identification:
-
Co-spotting: Run a TLC with separate lanes for your crude reaction mixture, pure 2-bromo-1-(3-nitrophenyl)ethanone, and pure N-acetylthiourea. This will definitively identify which spots correspond to the starting materials.
-
Staining: Use different visualization techniques.
-
UV Light (254 nm): The aromatic nitrophenyl ring in the product and the α-haloketone starting material will be UV active.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with reducible functional groups. The double bond in the thiazole ring of the product will react, causing the spot to turn yellow/brown on a purple background.
-
-
Polarity Assessment:
-
The α-haloketone is generally less polar than the final product.
-
N-acetylthiourea is quite polar.
-
The desired N-acetylated thiazole product will be of intermediate polarity.
-
The hydrolyzed 2-aminothiazole byproduct will be more polar than the acetylated product due to the free amine group.
-
Table 1: Common Compounds and Expected TLC Behavior
| Compound | Expected Rf (Relative) | UV Active (254 nm) |
| 2-bromo-1-(3-nitrophenyl)ethanone | High | Yes |
| This compound | Medium | Yes |
| 4-(3-Nitrophenyl)thiazol-2-amine (Hydrolyzed) | Low-Medium | Yes |
| N-acetylthiourea | Low | No |
FAQ 3: The reaction yield is consistently low, even after extending the reaction time. What is happening?
Answer: Low yields often point to competing side reactions that consume the starting materials without forming the desired product.
Probable Causes:
-
Instability of N-acetylthiourea: N-acetylthiourea can be unstable under strongly basic or acidic conditions and at elevated temperatures, leading to decomposition.[6][11] It is incompatible with strong oxidizing agents, acids, and bases.[7]
-
Self-Condensation of the α-Haloketone: α-Haloketones can undergo self-condensation, especially in the presence of a base, to form complex mixtures of byproducts, reducing the amount available to react with the thioamide.
-
Formation of Rearranged Products: As noted by researchers, reactions between α-haloketones and N-substituted thioureas can sometimes lead to rearranged products, such as N-acylimino thiazole derivatives, through acyl migration.[12] This is more common with more complex substrates but represents a potential competing pathway.
Troubleshooting & Solutions:
-
Control the pH: The Hantzsch synthesis is typically performed in a neutral or slightly acidic medium, often using ethanol as a solvent.[13] Avoid strong bases, which can promote self-condensation of the ketone and decomposition of the thioamide.
-
Temperature Management: While heating is required, excessive temperatures can accelerate decomposition pathways. Refluxing gently in a suitable solvent like ethanol is usually sufficient.
-
Order of Addition: Add the α-haloketone solution slowly to the solution of N-acetylthiourea. This maintains a low concentration of the ketone, minimizing its self-condensation.
III. Visualization of Reaction Pathways
The following diagram illustrates the intended Hantzsch synthesis pathway versus a common side reaction, the hydrolysis of the final product.
Caption: Main vs. Side Reaction Pathways.
IV. Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for purifying the crude product to isolate this compound.
Objective: To remove unreacted starting materials and side products from the crude reaction mixture.
Materials:
-
Crude product mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether) and Ethyl Acetate (reagent grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in 100% hexanes.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption.
-
-
Load the Sample:
-
Dissolve a minimum amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent under reduced pressure.
-
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 10% Ethyl Acetate in Hexanes.
-
Collect fractions of equal volume (e.g., 10-15 mL each).
-
Monitor the elution process by spotting each fraction onto a TLC plate.
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% Ethyl Acetate in Hexanes) to elute compounds of increasing polarity. The desired product should elute after the less polar impurities (like the remaining α-haloketone) and before the more polar ones (like the hydrolyzed amine).
-
-
Isolate the Product:
-
Analyze the TLC plates of the collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Verification:
-
Confirm the purity of the final product by taking a melting point and running analytical tests such as 1H NMR, 13C NMR, and mass spectrometry.
-
V. References
-
Purification of 2-aminothiazole. (n.d.). Google Patents. Retrieved from
-
Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica, 4(3), 996-1001. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639.
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Aswale, S.R., et al. (2012). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-α-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 24(12), 5641-5643.
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Kumar, A., et al. (2020). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 10(4), 2217-2227. DOI: 10.1039/C9RA09520A.
-
Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. DOI: 10.1107/S1600536810049585.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-ACETYLTHIOUREA | 591-08-2 [chemicalbook.com]
- 7. N-ACETYLTHIOUREA CAS#: 591-08-2 [m.chemicalbook.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. excli.de [excli.de]
- 11. fishersci.com [fishersci.com]
- 12. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 13. asianpubs.org [asianpubs.org]
optimizing reaction conditions for N-acetylation of 2-aminothiazoles
An in-depth guide to navigating the complexities of N-acetylation of 2-aminothiazoles, a cornerstone reaction in the synthesis of numerous biologically active compounds.[1][2] This technical support center is designed for researchers, scientists, and drug development professionals, providing expert-driven insights, troubleshooting guides, and validated protocols to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the N-acetylation of 2-aminothiazoles, providing a foundational understanding for optimizing your experimental setup.
Q1: What are the most common reagents used for the N-acetylation of 2-aminothiazoles?
The choice of acetylating agent is critical and depends on the reactivity of the 2-aminothiazole substrate and the desired reaction conditions. The most common reagents include:
-
Acetic Anhydride (Ac₂O): A widely used, moderately reactive agent. It can be used alone, often under heating, or with a base like pyridine or triethylamine (Et₃N) at room temperature.[3][4]
-
Acetyl Chloride (AcCl): More reactive than acetic anhydride and typically used in the presence of a non-nucleophilic base (e.g., Et₃N, pyridine) to scavenge the HCl byproduct. Its high reactivity can sometimes lead to side reactions if not controlled.[4]
-
Acetic Acid (AcOH): A less conventional, but greener and safer alternative. This method typically requires higher temperatures (reflux) to proceed effectively but avoids corrosive and moisture-sensitive reagents.[5][6]
-
Coupling Agents (e.g., EDCI, HOBt): For acylations using a carboxylic acid as the acyl source, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be employed to form the amide bond under mild conditions.[7]
Q2: What is the general reaction mechanism for N-acetylation?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group (-NH₂) of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This is followed by the departure of a leaving group (e.g., acetate ion) to form the N-acetylated product. The thiazole ring's electron-withdrawing nature can decrease the nucleophilicity of the amino group, sometimes necessitating a base to facilitate the reaction or more forcing conditions.[5][8]
Q3: How can I effectively monitor the reaction's progress?
Consistent monitoring is key to achieving optimal results and preventing over-reaction or decomposition.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.[9][10] A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. The spots can be visualized under UV light or with a staining agent like potassium permanganate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic analysis, ¹H NMR spectroscopy can be used to monitor the disappearance of starting material signals and the appearance of product signals over time. This method allows for direct, absolute quantification without the need for calibration.[11][12]
Q4: What are some key safety considerations?
-
Acetylating Agents: Acetyl chloride and acetic anhydride are corrosive and highly sensitive to moisture.[5][6] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Pyridine has a strong, unpleasant odor and is toxic. Triethylamine is flammable and corrosive. Both should be handled with care in a well-ventilated area.
-
Solvents: Many organic solvents used are flammable. Ensure reactions are performed away from ignition sources.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems encountered during the N-acetylation of 2-aminothiazoles.
Q: My reaction shows very low conversion to the desired N-acetylated product. What could be the cause?
A: Low or no yield is a common issue, often stemming from the reduced nucleophilicity of the 2-amino group due to the electron-withdrawing nature of the thiazole ring.[8]
-
Probable Cause 1: Insufficient Reagent Reactivity. Standard conditions may not be sufficient for deactivated 2-aminothiazole substrates.
-
Solution: Consider switching to a more reactive acetylating agent, such as acetyl chloride instead of acetic anhydride. Alternatively, activating the amine with a strong, non-nucleophilic base like sodium hydride (NaH) prior to adding the acetylating agent can significantly increase the reaction rate.[8]
-
-
Probable Cause 2: Degraded Acetylating Agent. Acetic anhydride and especially acetyl chloride are highly sensitive to moisture and can hydrolyze over time, losing their reactivity.[5][6]
-
Solution: Use a fresh bottle of the reagent or purify it by distillation before use. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Probable Cause 3: Suboptimal Reaction Conditions. The choice of solvent, base, and temperature is crucial.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating it. Pyridine is often used as both a solvent and a base, but other aprotic solvents like THF, acetonitrile, or DMF can be effective.[8] For particularly stubborn substrates, refluxing in acetic acid can be a high-yielding alternative.[5]
-
Q: I am observing multiple spots on my TLC, including one that might be a di-acetylated product. How can I improve selectivity?
A: The formation of multiple products often points to a lack of regioselectivity or overly harsh reaction conditions.
-
Probable Cause: Diacylation. With highly reactive acetylating agents or strong bases, acetylation can occur on both the exocyclic amino group and one of the thiazole ring nitrogens, leading to a bis-acylated byproduct.[2][13]
-
Solution 1: Moderate Reaction Conditions. Reduce the reaction temperature (e.g., run the reaction at 0 °C). Add the acetylating agent dropwise to the solution of the aminothiazole rather than all at once to maintain a low instantaneous concentration.
-
Solution 2: Use a Protecting Group Strategy. For complex substrates, a protecting group like Boc (tert-butyloxycarbonyl) can be used. Acylation of a Boc-protected 2-aminothiazole intermediate, followed by mild deprotection, can provide the desired mono-acylated product cleanly and in high yield.[2][13]
-
Q: My product seems difficult to isolate from the crude reaction mixture. What purification strategies can I employ?
A: Isolation issues can arise from the product's polarity or the presence of persistent impurities.
-
Probable Cause 1: Unfavorable Polarity. The N-acetylated product may have a polarity similar to the starting material or byproducts, making chromatographic separation difficult.
-
Solution: Methodically screen different solvent systems for TLC to find an eluent that provides the best possible separation (a ΔRf of >0.2 is ideal). If column chromatography is still challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[9]
-
-
Probable Cause 2: Emulsion during Workup. The use of bases like pyridine can sometimes lead to emulsions during the aqueous workup.
-
Solution: After quenching the reaction, dilute the mixture with a larger volume of both the organic solvent and water. Adding brine (saturated NaCl solution) can help break up emulsions. A filtration through a pad of Celite can also be effective.
-
Data Summary: Comparison of Reaction Conditions
The table below summarizes various conditions reported for the N-acetylation of 2-aminothiazoles, providing a comparative overview to guide your experimental design.
| Acetylating Agent | Base / Additive | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Acetic Acid | NaOAc, TEOA | Acetic Acid | Reflux | 8-10 h | 82-88% | [5] |
| Acetic Anhydride | None (neat) | None | 60-70 °C | 2 h | 52% | [14] |
| Acetic Anhydride | Pyridine | Pyridine | Room Temp. | 4 h | High | [4][14] |
| Acetyl Chloride | Et₃N / Pyridine | DMF / THF | 0 °C to RT | 4 h | High | [4][14] |
| Acetic Acid | EDCI, HOBt | CH₂Cl₂ | 0 °C to RT | 16 h | Moderate-High | [7] |
Experimental Protocols
Protocol 1: Standard N-Acetylation using Acetic Anhydride in Pyridine
This protocol is a widely used method for the efficient N-acetylation of standard 2-aminothiazoles.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-aminothiazole derivative (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration) under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 - 1.5 eq.) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[4]
Protocol 2: Optimized N-Acetylation using Acetic Acid
This protocol provides a greener and often simpler alternative, particularly for substrates that can withstand higher temperatures.[5]
-
Reaction Setup: To a flask equipped with a reflux condenser, add the 2-aminobenzothiazole (1.0 eq.), triethyl orthoformate (1.5 eq.), and sodium azide (1.5 eq.) in acetic acid (1 mL per mmol of substrate). Note: The additives may facilitate the reaction as described in the reference, but for simple acetylation, they might be omitted.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 8-10 hours, monitoring by TLC.
-
Workup: After completion, cool the mixture to room temperature and evaporate the acetic acid under reduced pressure.
-
Isolation: Add water to the residue, which should induce precipitation of the product. Collect the solid by filtration.
-
Purification: The crude solid can be purified by flash column chromatography using a hexane:ethyl acetate gradient to yield the pure N-acetylated product.[5]
References
- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate.
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link]
-
Chini, M. G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PMC. Available from: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Khalifa, M. E. (Year N/A). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. Available from: [Link]
-
RSC Publishing. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available from: [Link]
-
Magritek. (Year N/A). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available from: [Link]
-
National Institutes of Health. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available from: [Link]
-
Kasaai, M. R. (2008). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. journal.umpr.ac.id [journal.umpr.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. magritek.com [magritek.com]
- 12. Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
unexpected results in biological assays with N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Technical Support Center: N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in biological assays involving this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Part 1: Troubleshooting Guide
Unexpected outcomes in biological assays are common challenges in drug discovery and chemical biology. This section provides a systematic approach to identifying and resolving issues encountered when working with this compound.
Issue 1: No Observable Effect or Lower-Than-Expected Potency
You've treated your biological system with this compound, but you're not observing the expected biological response, or the potency (e.g., IC50) is significantly weaker than anticipated.
Possible Causes & Solutions:
-
Compound Solubility: Poor aqueous solubility is a frequent reason for the lack of activity of small molecule inhibitors.[1][2] If the compound precipitates in your assay medium, its effective concentration is much lower than the nominal concentration.
-
Verification: Visually inspect the assay wells for any signs of precipitation. You can also centrifuge a sample of the final assay medium containing the compound and check for a pellet.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is at a level well-tolerated by your assay system, typically below 0.5%.[1][2]
-
Solubility Testing: Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific assay buffer.
-
Use of Excipients: For in vitro assays, consider using low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68 to improve solubility.[2]
-
-
-
Compound Integrity and Stability: The compound may have degraded during storage or within the experimental timeframe.
-
Verification: Check the purity of your compound stock using techniques like HPLC-MS.
-
Solution:
-
Proper Storage: Store the compound as recommended by the supplier, typically desiccated and protected from light. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting into single-use vials.[1][2]
-
Stability Assessment: Assess the compound's stability in your assay buffer over the duration of the experiment. Incubate the compound in the buffer at the assay temperature and measure its concentration at different time points using HPLC.
-
-
-
Target Engagement: The compound may not be reaching or interacting with its intended molecular target in your specific biological system.[1]
-
Verification:
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells.[1]
-
Downstream Signaling Analysis: If the target is a kinase or another enzyme, use Western blotting to check the phosphorylation status or activity of a known downstream substrate.[1]
-
Reporter Assays: If the target is a transcription factor, a reporter gene assay can measure its activity.[1]
-
-
Solution: Use a positive control compound known to engage the target in your cell line to validate the assay system. Ensure the target protein is expressed at sufficient levels in your chosen cell model.
-
Issue 2: Inconsistent Results Between Experiments
You are observing significant variability in the compound's effect from one experiment to the next.
Possible Causes & Solutions:
-
Compound-Related Variability:
-
Inconsistent Stock Preparation: Ensure meticulous and consistent preparation of stock solutions and serial dilutions.
-
Batch-to-Batch Variation: If using different batches of the compound, verify their purity and identity.
-
-
Assay System Variability:
-
Cell Culture Conditions: Fluctuations in cell passage number, confluency, and overall health can dramatically impact results.[2] Maintain a consistent cell culture protocol.
-
Reagent Stability: Ensure all assay reagents are within their expiration dates and have been stored correctly.[3] Prepare fresh reagents when in doubt.
-
Issue 3: Potential for False Positives or Off-Target Effects
The compound shows activity, but you suspect it might not be through the intended mechanism of action. Thiazole-containing compounds, in particular, can sometimes interfere with assays.[4]
Possible Causes & Solutions:
-
Assay Interference:
-
Redox Activity: Some compounds can interfere with assays that rely on redox-based readouts (e.g., those using resazurin).[4]
-
Fluorescence Interference: The compound itself might be fluorescent at the excitation/emission wavelengths of your assay, leading to false signals.
-
Solution:
-
Counter-Screening: Employ an orthogonal assay with a different detection method to confirm the initial results.[5] For example, if you initially used a fluorescence-based viability assay, confirm the results with an ATP-based assay like CellTiter-Glo.
-
Assay Blank Controls: Run controls containing the compound in the assay medium without cells or the target enzyme to check for direct interference with the assay reagents or detection system.
-
-
-
Non-Specific Activity:
-
Reactivity: Thiazoles can sometimes exhibit reactivity, particularly towards proteins with catalytic cysteine residues.[4]
-
Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[4]
-
Solution:
-
Detergent Test: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay to disrupt potential aggregates.[4]
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related but inactive analogs of your compound. A true on-target effect should show a clear SAR.
-
Target Knockdown/Overexpression: Validate that the compound's effect is dependent on the presence of the target protein using techniques like siRNA-mediated knockdown or overexpression systems.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents like DMSO and DMF.[6] For biological assays, DMSO is the most common choice for preparing concentrated stock solutions. It is crucial to ensure the final concentration of DMSO in the assay medium is non-toxic to the cells, generally kept at or below 0.5%.[1][2]
Q2: How should I store the compound and its solutions?
A2: The solid form of the compound should be stored at room temperature, protected from light and moisture.[7] Stock solutions in DMSO should be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1][2]
Q3: What are the known biological activities of this compound?
A3: Derivatives of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have been investigated for their anticancer properties.[8] The broader class of thiazole derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10] The nitrophenyl and thiazole moieties are known to be important pharmacophores.[7]
Q4: At what concentration range should I test this compound?
A4: For initial screening, it is advisable to use a wide range of concentrations, such as 10-fold dilutions from 100 µM down to 1 nM.[1] In cell-based assays, compounds that are only effective at concentrations greater than 10 µM may be acting non-specifically.[11] The potency in biochemical assays is typically expected to be in the nanomolar range (IC50 or Ki < 100 nM).[11]
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Kinetic Solubility Assessment
This protocol helps determine the solubility of this compound in your specific assay buffer.
Materials:
-
This compound
-
DMSO
-
Assay Buffer
-
96-well microplate (clear bottom)
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to wells containing your assay buffer to achieve the final desired concentrations.
-
Incubate the plate at the assay temperature for a relevant time period (e.g., 1-2 hours).
-
Measure the absorbance at a wavelength where the compound absorbs (e.g., 350-450 nm) to detect light scattering caused by precipitation.
-
The highest concentration that does not show a significant increase in absorbance over the buffer-only control is considered the kinetic solubility limit.
Protocol 2: Assay Interference Counter-Screen (Resazurin-Based Assay)
This protocol helps to identify if the compound interferes with a common redox-based cell viability assay.
Materials:
-
This compound in DMSO
-
Cell culture medium
-
Resazurin solution
-
96-well plate (black, clear bottom)
-
Plate reader
Procedure:
-
Prepare a plate with two sets of wells: one with cells and one without (cell-free).
-
Add serial dilutions of the compound to both sets of wells. Include vehicle (DMSO) controls.
-
Incubate the plate for the desired duration of your main experiment.
-
Add Resazurin solution to all wells according to the manufacturer's instructions and incubate for 1-4 hours.[1]
-
Measure fluorescence using a microplate reader.
-
Analysis: If you observe a change in fluorescence in the cell-free wells containing the compound, it indicates direct interference with the assay chemistry.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stock Solution Solvent | DMSO | High solubility for many organic small molecules. |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced artifacts and cytotoxicity.[1][2] |
| Initial Screening Range | 1 nM - 100 µM | A broad range is necessary to capture the full dose-response curve.[1] |
| Cell-Based Assay Potency | IC50 < 10 µM | Higher concentrations may indicate off-target or non-specific effects.[11] |
| Biochemical Assay Potency | IC50/Ki < 100 nM | A common benchmark for potent inhibitors in early discovery.[11] |
Part 4: Visualizations
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting unexpected results in biological assays with small molecule inhibitors.
Caption: A systematic workflow for troubleshooting unexpected assay results.
References
-
Knez, D., et al. (2021). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
de Oliveira, V. F., et al. (2022). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Molecular Biology International. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
MySkinRecipes. (n.d.). N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide. Retrieved from [Link]
-
Di Santo, R., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Retrieved from [Link]
-
S. Funke, et al. (2019). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Vasile, C. I., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. resources.biomol.com [resources.biomol.com]
Technical Support Center: Degradation Pathways of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Welcome to the technical support center for N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work related to the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable metabolic degradation pathways for this compound in a biological system?
A1: Based on the chemical structure, which features a nitroaromatic group and an acetamide linkage, the primary metabolic pathways are predicted to be:
-
Nitroreduction: The nitro group is highly susceptible to reduction by various nitroreductases present in both mammalian tissues (e.g., liver) and anaerobic bacteria.[1][2][3] This multi-step process typically involves the formation of nitroso and hydroxylamino intermediates, culminating in the corresponding amino derivative. The reduction of the nitro group can significantly alter the biological activity and toxicity of the compound.[3]
-
Deacetylation: The acetamide group can undergo hydrolysis, catalyzed by amidase enzymes, to yield 2-amino-4-(3-nitrophenyl)thiazole. This pathway has been observed for structurally similar compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide (NFTA).[4]
-
Aromatic Hydroxylation: The phenyl and thiazole rings may be hydroxylated by cytochrome P450 monooxygenases, a common phase I metabolic reaction for aromatic compounds.
Q2: Is this compound susceptible to photodegradation?
A2: Yes, thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[5] Exposure to light, especially in the presence of photosensitizers, could lead to the formation of reactive oxygen species like singlet oxygen. This can result in complex degradation pathways, potentially including cleavage of the thiazole ring.[5] Therefore, it is crucial to protect solutions of this compound from light to ensure its stability during experiments.
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: A combination of chromatographic and spectrometric techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a robust method for separating the parent compound from its degradation products and for quantification.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for the identification and structural elucidation of unknown metabolites and degradation products.[5][7] High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to determine elemental compositions.
Troubleshooting Guide
Q4: I am observing multiple unexpected peaks in my HPLC chromatogram after incubating the compound with liver microsomes. How can I identify them?
A4: The appearance of new peaks is indicative of metabolic activity. To identify these putative metabolites, follow this workflow:
-
LC-MS/MS Analysis: Analyze your sample using LC-MS/MS. Compare the mass spectra of the new peaks with the parent compound. Look for mass shifts corresponding to predictable metabolic transformations (see Table 1).
-
Fragmentation Analysis: Perform MS/MS on the parent ion of each new peak to obtain fragmentation patterns. These patterns can provide structural information to help pinpoint the site of modification.
-
Control Experiments: Run control incubations without the cofactor (e.g., NADPH for P450-mediated reactions) or with heat-inactivated microsomes. The absence of the new peaks in these controls will confirm that they are products of enzymatic degradation.
Table 1: Common Mass Shifts for Metabolite Identification
| Metabolic Transformation | Mass Shift (Da) |
| Nitroreduction to Amine | -30 (-O2 + 2H) |
| Deacetylation | -42 (-C2H2O) |
| Hydroxylation | +16 (+O) |
| Glucuronidation | +176 (+C6H8O6) |
| Sulfation | +80 (+SO3) |
Q5: My LC-MS/MS signal for the potential amino metabolite is very weak and shows poor peak shape. What could be the cause and how can I improve it?
A5: The amino metabolite is more polar and basic than the parent compound, which can lead to poor chromatographic performance and ion suppression.
-
Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid, to both aqueous and organic mobile phases. This will protonate the amine, leading to better peak shape and improved ionization efficiency in positive ion mode.
-
Chromatography Column: Consider using a column with a different stationary phase, such as one designed for polar compounds, or a mixed-mode column.
-
Ionization Mode: Ensure you are using the appropriate ionization mode. The amino metabolite should ionize well in positive electrospray ionization (ESI+) mode.
Q6: I am performing a forced degradation study under acidic conditions and see no degradation. Does this mean the compound is stable?
A6: Not necessarily. While the compound may be stable to acid hydrolysis, other degradation pathways could be relevant. A comprehensive forced degradation study should include:
-
Acidic conditions: e.g., 0.1 M HCl at elevated temperature.
-
Basic conditions: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidative conditions: e.g., 3% H2O2 at room temperature.
-
Photolytic conditions: Exposure to UV light (e.g., 254 nm) and visible light.
Significant degradation under any of these conditions indicates a potential liability.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol is designed to assess the susceptibility of this compound to phase I metabolism.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine:
-
Phosphate buffer (0.1 M, pH 7.4)
-
This compound (1 µM final concentration)
-
Liver microsomes (e.g., human, rat; 0.5 mg/mL final concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH (1 mM final concentration) to start the reaction. For the negative control, add water instead of NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Determine the percentage of the parent compound remaining at each time point and calculate the in vitro half-life.
Protocol 2: LC-MS/MS Method for Metabolite Identification
This is a general-purpose method that can be optimized for your specific instrumentation.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation of polar metabolites and the parent compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An ESI-equipped tandem mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Full scan for parent ions and product ion scan for fragmentation analysis.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for the identification of metabolites from in vitro incubations.
References
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
-
Marvin-Sikkema, F. D., & de Bont, J. A. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- Gorontzy, T., et al. (1993). Microbial transformation of nitroaromatic compounds under anaerobic conditions. Journal of General Microbiology.
- Wang, C. Y., Chiu, C. W., & Bryan, G. T. (1975). Metabolism and disposition of N-(4-(5-nitro-2-furyl)-(2-14-C)thiazolyl)
- Li, J., et al. (2023). Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. MDPI.
-
Osorio, J., et al. (2022). Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. ResearchGate. [Link]
-
Wise, R. W., et al. (1984). Metabolic Activation of the Carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide by Prostaglandin H Synthase. PubMed. [Link]
-
Sharma, S., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
-
Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. [Link]
-
Salahifar, H., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]
-
Macias-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. NIH. [Link]
-
Salahifar, H., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. [Link]
-
Padula, D., et al. (2018). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. [Link]
-
Frontiers. (n.d.). Enzymatic Degradation. [Link]
-
Akamatsu, K., et al. (2006). Hydrolytic and enzymatic degradation of nanoparticles based on amphiphilic poly(gamma-glutamic acid)-graft-L-phenylalanine copolymers. PubMed. [Link]
-
Zenser, T. V., Mattammal, M. B., & Davis, B. B. (1980). Metabolism of N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide by prostaglandin endoperoxide synthetase. Semantic Scholar. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar. [Link]
-
Macias-Rubalcava, M. L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. [Link]
-
Zia-ur-Rehman, M., et al. (2008). N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide. PMC. [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). ResearchGate. [Link]
-
Chemsrc. (n.d.). N-[4-(4-Chloro-3-nitrophenyl)-2-thiazolyl]acetamide. [Link]
-
MolPort. (n.d.). Compound N-{4-[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide. [Link]
-
Uppu, R. M., et al. (2023). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC. [Link]
-
Amato, G., et al. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH. [Link]
Sources
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. journals.asm.org [journals.asm.org]
- 4. Metabolic activation of the carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide by prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Permeability of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Prepared by the Office of the Senior Application Scientist January 15, 2026
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of the compound N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide (hereafter referred to as NPTA). This document provides a structured troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions to diagnose and address permeability issues effectively.
Troubleshooting Guide: A Step-by-Step Diagnostic Approach
This section is structured to help you systematically identify the root cause of poor cellular activity, starting from initial observations to specific mechanistic experiments.
Q1: My initial cell-based assays show low or inconsistent activity for NPTA. How can I confirm if poor cell permeability is the problem?
A1: Low activity in a cellular context does not automatically equate to poor intrinsic bioactivity of the compound. It is often a result of the compound failing to reach its intracellular target at a sufficient concentration. Before concluding that NPTA lacks efficacy, you must first dissect its pharmacological profile from its bioavailability.
The logical workflow is to first rule out issues with the compound itself and then systematically test its ability to cross the cell membrane.
Diagnostic Workflow for Permeability Issues
Caption: A logical workflow for diagnosing poor cell permeability.
-
Confirm Compound Integrity: First, verify the identity, purity (>95%), and stability of your NPTA stock solution under assay conditions. Degradation can easily be mistaken for low activity.
-
Perform a Cell-Free Assay: If the molecular target of NPTA is known (e.g., a specific enzyme or receptor), test its activity in a cell-free system. Potent activity here, contrasted with weak activity in whole cells, is a strong indicator of a permeability barrier.
-
Directly Measure Permeability: If a cell-free assay is not feasible or if it confirms intrinsic activity, the next step is to use established in vitro models to quantify permeability.
Q2: What are the best initial assays to quantitatively measure NPTA's permeability?
A2: The two industry-standard assays for initial permeability screening are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay. They are complementary, with each providing unique insights.
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across an artificial lipid membrane.[1][2] | Measures transport across a monolayer of differentiated human colon adenocarcinoma cells.[3][4] |
| Transport Measured | Passive transcellular diffusion only.[5] | Passive diffusion (transcellular and paracellular) and active transport (uptake and efflux).[2][4] |
| Complexity & Cost | Simple, rapid, low-cost, and high-throughput.[5] | Complex, requires 21-day cell culture, lower throughput, and higher cost.[6] |
| Primary Use | Early screening to assess a compound's intrinsic ability to cross a lipid bilayer.[1] | Gold-standard model to predict in vivo human intestinal absorption and identify efflux transporter interactions.[3][7] |
Recommendation: Start with PAMPA for a quick, cost-effective assessment of passive diffusion. If permeability is low in PAMPA, the issue lies with the compound's fundamental physicochemical properties. If permeability is high in PAMPA but low in cell-based assays, proceed to the Caco-2 assay to investigate the role of active transporters.
Q3: My PAMPA results for NPTA are low. What does this mean and what can I do?
A3: A low PAMPA result indicates that NPTA has poor passive permeability. This is likely due to unfavorable physicochemical properties that hinder its ability to partition from the aqueous environment into the hydrophobic lipid core of the cell membrane.
Probable Causes:
-
High Polar Surface Area (PSA): The presence of the nitro group (-NO2) and the acetamide group (-NH-C=O) contributes significantly to the molecule's polarity. Molecules with a PSA > 140 Ų often exhibit poor permeability.
-
Hydrogen Bonding: The aforementioned polar groups are strong hydrogen bond donors and acceptors. Forming multiple hydrogen bonds with water makes it energetically unfavorable for the molecule to enter the lipid membrane.[8]
-
Low Lipophilicity (logP): While some lipophilicity is required, the polar groups may result in a suboptimal octanol-water partition coefficient (logP).
Troubleshooting & Optimization Strategies:
-
Chemical Modification (Lead Optimization):
-
Prodrug Approach: Mask the polar groups with lipophilic moieties that can be cleaved intracellularly by enzymes (e.g., esterases) to release the active NPTA. This is a common strategy to enhance permeability.[9]
-
Isosteric Replacement: Replace the nitro group with a less polar alternative that maintains biological activity, such as a trifluoromethyl (-CF3) or cyano (-CN) group.
-
Intramolecular Hydrogen Bonding: Modify the structure to encourage the formation of an internal hydrogen bond. This can mask the polar groups from solvent, effectively reducing the PSA and improving permeability.[10][11]
-
-
Formulation Strategies:
-
Use of Excipients: For in vitro assays, ensure the concentration of solvents like DMSO is optimized and consistent. Some formulation excipients can inhibit efflux pumps or enhance solubility.[9]
-
Q4: My PAMPA results were acceptable, but NPTA still shows low accumulation in Caco-2 cells. What does this discrepancy imply?
A4: This is a classic signature of active efflux . It suggests that while NPTA can passively diffuse into the cell, it is being actively pumped out by transmembrane transporter proteins expressed on the cell surface. Caco-2 cells are known to express several key efflux pumps, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[6][7]
Mechanism of Active Efflux vs. Passive Diffusion
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 8. A relationship between membrane permeation and partitioning of nitroaromatic explosives and their functional groups. A computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
overcoming resistance mechanisms to N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
Welcome to the technical support center for N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel class of compounds in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, particularly concerning cellular resistance. Our goal is to provide you with the scientific rationale and practical methodologies to overcome experimental hurdles and advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and application of this compound and its closely related, highly potent analog, compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series.
Q1: What is the primary mechanism of action for this class of compounds?
This class of molecules exhibits a unique dual mechanism of action, inducing cancer cell death through the concomitant activation of both apoptosis and autophagy.[1][2] Unlike many conventional chemotherapeutics that rely solely on apoptosis, this two-pronged attack can be effective in cancer cells that have developed resistance to apoptosis-inducing agents. The lead compound 6b has demonstrated high in vitro potency against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1][2]
Q2: How does this dual mechanism help in overcoming resistance?
Many cancer cells acquire resistance by upregulating anti-apoptotic proteins (like Bcl-2) or through mutations in the p53 tumor suppressor gene, effectively shutting down the primary pathway for programmed cell death. By simultaneously inducing autophagy, a cellular process of self-digestion, these compounds provide an alternative route to cell death. This makes them effective against cell lines that are already resistant to other drugs.[2] The ability to trigger both pathways complicates the development of resistance to the compound itself.
Q3: What specific cellular events are observed upon treatment?
Upon treating sensitive cancer cells with an effective compound from this series, researchers can expect to observe key markers of both apoptosis and autophagy. For apoptosis, this includes the activation and cleavage of caspase-3 and the subsequent cleavage of its substrate, PARP.[2] For autophagy, an increase in the conversion of the microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form (LC3-II) is a hallmark, leading to the formation of visible autophagosomes within the cell.[2]
Q4: Has a specific molecular target been identified?
While the downstream effects of apoptosis and autophagy induction are well-documented, the precise upstream molecular target that this compound binds to is still under investigation.[2] The broad efficacy against different cancer types suggests a fundamental pathway is being targeted. Identifying the direct binding partner is a key area of ongoing research.
Part 2: Troubleshooting Guide for Acquired Resistance
While this compound has shown efficacy against cell lines resistant to other drugs, the potential for cancer cells to develop acquired resistance to this compound over time cannot be ignored. This section is structured in a problem-cause-solution format to guide your investigation and help you overcome these potential challenges.
Issue 1: Diminished Apoptotic Response to Treatment
Scenario: You observe that after prolonged exposure or passaging, your cancer cell line requires a significantly higher concentration of the compound to achieve the same level of cell death. Furthermore, western blot analysis shows a marked reduction in cleaved caspase-3 and cleaved PARP compared to your initial experiments.
Potential Causes:
-
Upregulation of Anti-Apoptotic Proteins: The cancer cells may have adapted by overexpressing anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), which sequester pro-apoptotic proteins and prevent the initiation of the mitochondrial apoptotic cascade.
-
Downregulation of Pro-Apoptotic Proteins: Conversely, the cells might have reduced the expression of pro-apoptotic proteins like Bax and Bak, which are essential for mitochondrial outer membrane permeabilization.
-
Mutations in the Apoptotic Machinery: Although less common, mutations in key components of the apoptotic pathway, such as caspases, could also lead to resistance.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a diminished apoptotic response.
Experimental Protocols:
-
Protocol 1: Western Blot for Apoptosis-Related Proteins
-
Cell Lysis: Treat both your resistant and parental (sensitive) cell lines with this compound at the respective IC50 concentrations for 24-48 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-Bak, anti-cleaved caspase-3, and a loading control like anti-GAPDH or anti-β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and a chemiluminescence imaging system. Compare the protein expression levels between the resistant and parental lines.
-
Overcoming the Resistance:
If your investigation reveals an upregulation of anti-apoptotic Bcl-2 family proteins, a logical strategy is to co-administer this compound with a Bcl-2 inhibitor , such as Venetoclax. This combination therapy would simultaneously block the anti-apoptotic defense mechanism while promoting cell death through autophagy and any remaining apoptotic potential.
Issue 2: Alterations in the Autophagic Pathway
Scenario: You notice that while the apoptotic response remains intact, the overall efficacy of the compound has decreased. Immunofluorescence imaging shows fewer LC3 puncta (autophagosomes) in the resistant cells compared to the parental line after treatment.
Potential Causes:
-
Blocked Autophagic Flux: The cells may have developed a block in the autophagic process. For example, the fusion of autophagosomes with lysosomes might be impaired, preventing the degradation of cellular components and cell death.
-
Defects in Autophagy Initiation: There could be alterations in upstream signaling pathways that regulate autophagy, such as the mTOR pathway, leading to reduced initiation of autophagosome formation.
Troubleshooting Workflow:
Caption: Workflow for investigating altered autophagic pathways.
Experimental Protocols:
-
Protocol 2: Autophagic Flux Assay via Western Blot
-
Cell Treatment: Seed both resistant and parental cells. For each cell line, create four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1), and (4) The compound plus the lysosomal inhibitor. The lysosomal inhibitor should be added for the final 2-4 hours of the compound treatment period (e.g., 24 hours).
-
Lysis and Western Blot: Harvest the cells and perform a Western blot as described in Protocol 1, using a primary antibody against LC3.
-
Analysis: In healthy cells with functional autophagy, treatment with the compound should increase LC3-II levels. Adding a lysosomal inhibitor will cause a further, significant accumulation of LC3-II. If the resistant cells show low LC3-II levels with the compound, but a strong accumulation when the lysosomal inhibitor is added, it suggests autophagy initiation is suppressed. If there is no significant accumulation of LC3-II even with the inhibitor, it points to a block in autophagic flux.
-
Overcoming the Resistance:
-
If autophagy initiation is reduced: Consider combining this compound with an mTOR inhibitor like Rapamycin or a more specific mTORC1/2 inhibitor. This can synergistically enhance the induction of autophagy.
-
If autophagic flux is blocked: Further investigation into lysosomal function is required. Assays for lysosomal pH (e.g., using LysoTracker dyes) or the activity of lysosomal enzymes may be necessary.
Issue 3: Increased Drug Efflux
Scenario: The compound appears to be less potent across the board, and you suspect it may not be reaching its intracellular target in sufficient concentrations. This is a common mechanism of multi-drug resistance (MDR).
Potential Causes:
-
Upregulation of ABC Transporters: The cancer cells may have increased the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), which actively pump a wide range of xenobiotics out of the cell.
Troubleshooting Workflow & Experimental Protocols:
-
qPCR for Transporter Expression:
-
Extract mRNA from both resistant and parental cell lines.
-
Perform quantitative real-time PCR (qPCR) using validated primers for key ABC transporter genes (e.g., ABCB1, ABCC1).
-
A significant increase in the mRNA levels in the resistant line is a strong indicator of this mechanism.
-
-
Functional Efflux Assay:
-
Use a fluorescent substrate for the suspected pump (e.g., Rhodamine 123 for P-gp).
-
Incubate both parental and resistant cells with the fluorescent substrate in the presence and absence of a known inhibitor of that pump (e.g., Verapamil or Tariquidar for P-gp).
-
Measure intracellular fluorescence using flow cytometry or a fluorescence plate reader.
-
Resistant cells should show lower fluorescence accumulation, which is restored when the pump inhibitor is added.
-
Overcoming the Resistance:
If increased efflux is confirmed, the most direct strategy is to co-administer this compound with a potent efflux pump inhibitor . This can restore the intracellular concentration of your compound to therapeutic levels.
Quantitative Data Summary (Hypothetical)
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | ABCB1 mRNA (Relative Fold Change) |
| Parental | Compound Alone | 0.5 | 1.0 | 1.0 |
| Resistant | Compound Alone | 10.0 | 20.0 | 15.0 |
| Resistant | Compound + Verapamil (10 µM) | 1.2 | 2.4 | N/A |
References
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide and Other Thiazole Derivatives
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the biological potential of a specific derivative, N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide , and its relationship to other significant thiazole compounds. While this compound is a critical intermediate in the synthesis of potent anticancer agents, its own biological activity profile, when compared to other thiazoles, offers valuable insights for researchers in drug discovery and development.
The Central Role of the Thiazole Ring
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in drug design due to its ability to engage in various biological interactions. This structural motif is present in a range of pharmaceuticals, underscoring its therapeutic importance. The exploration of novel thiazole derivatives continues to be a fertile ground for the discovery of new therapeutic agents.
Synthesis of this compound
The synthesis of this compound is a crucial first step in exploring its biological potential and that of its derivatives. The established synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with N-acetylthiourea in ethanol. This reaction proceeds via a Hantzsch-type thiazole synthesis, a fundamental and widely used method for constructing the thiazole ring system.
Comparative Biological Activity
Anticancer Activity: A Tale of a Precursor and its Potent Descendant
A pivotal study highlights the significance of this compound as a direct precursor to the highly active anticancer agent, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.[1] The reduction of the nitro group to an amino group dramatically enhances the cytotoxic potential against various cancer cell lines, including those resistant to standard therapies.
The amino derivative, 6b , demonstrated impressive in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including resistant strains.[1] This suggests that while the parent nitro compound may have limited direct cytotoxicity, its structural framework is primed for potent anticancer activity upon functional group modification. The mechanism of action for the active amino derivative involves the induction of both apoptosis and autophagy, leading to cancer cell death.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b) | A375 | Melanoma | 0.5 |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b) | PANC-1 | Pancreatic | 1.2 |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b) | K562 | CML | 0.8 |
| N-(4-(4-Nitrophenyl)thiazol-2-yl)acetamide | SKNMC | Neuroblastoma | >25 |
| N-(3-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC | Neuroblastoma | 15.3 ± 1.12 |
Table 1: Comparative in vitro anticancer activity (IC50) of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide and other nitrophenyl-thiazole derivatives against various human cancer cell lines.[1][2]
The data clearly indicates that the position and nature of the substituent on the phenyl ring significantly influence the anticancer activity. The conversion of the nitro group at the meta position to an amino group results in a highly potent compound. In contrast, a nitro group at the para position of a different thiazole acetamide scaffold showed minimal activity.[2]
Antimicrobial Activity: Insights from Structural Analogs
Further studies on other thiazole derivatives have shown a broad spectrum of antibacterial and antifungal activities. The nature and position of substituents on the thiazole and associated phenyl rings are critical for determining the potency and spectrum of activity.
| Compound | Organism | MIC (µg/mL) |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 |
| Ampicillin (Standard) | Various Bacteria | 240 |
| Norfloxacin (Standard) | Various Bacteria | - |
Table 2: Antimicrobial activity (MIC) of a related nitrophenyl acetamide derivative and standard antibiotics.[3][4]
The relatively high MIC value of the chloro-fluoro-nitrophenyl acetamide suggests that while it possesses some activity, further optimization of the structure would be necessary to compete with standard antibiotics. The acetamide group itself is a common feature in many antimicrobial agents, and its combination with the thiazole ring provides a versatile scaffold for further development.
Anti-inflammatory Activity: Potential for COX Inhibition
The thiazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents, with many derivatives exhibiting potent inhibition of cyclooxygenase (COX) enzymes.[5][6] While specific COX inhibition data for this compound is not available, the broader class of thiazole acetamides has been explored for this activity.
The anti-inflammatory effect of these compounds is often attributed to their ability to fit into the active site of COX-2, a key enzyme in the inflammatory cascade. Molecular docking studies of various thiazole acetamide derivatives have shown that the acetamide nitrogen can form crucial hydrogen bonds with amino acid residues within the COX-2 active site, such as Trp387 and Ser353.[6]
| Compound | Target | IC50 (µM) |
| Thiazole Acetamide Derivatives (General) | COX-2 | Varies |
| Celecoxib (Standard) | COX-2 | ~0.041 |
Table 3: General anti-inflammatory activity of thiazole acetamide derivatives and a standard COX-2 inhibitor.[6]
The presence of the nitro group on the phenyl ring of this compound could influence its electronic properties and binding affinity for the COX enzymes. Further experimental evaluation is warranted to determine its specific anti-inflammatory profile.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
This compound stands as a molecule of significant interest, not necessarily for its intrinsic biological activity, but for its pivotal role as a precursor in the synthesis of a new class of potent anticancer agents. The transformation of its nitro group to an amino group unlocks remarkable cytotoxic activity against a range of cancer cells, including resistant phenotypes.
While direct experimental data on the antimicrobial and anti-inflammatory properties of this compound is limited, the analysis of structurally related thiazole derivatives suggests a potential for activity in these areas. The presence of the nitro group and the acetamide moiety on the thiazole scaffold provides a foundation for further chemical modifications to optimize these biological effects.
This comparative guide underscores the importance of structure-activity relationship studies in drug discovery. The subtle modification of a functional group on the this compound core can dramatically alter its biological profile, transforming it from a synthetic intermediate into a powerful therapeutic candidate. Future research should focus on a comprehensive biological evaluation of the title compound to fully elucidate its therapeutic potential and to guide the design of next-generation thiazole-based drugs.
References
- Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 13(Suppl), 133–140.
- Bénard, C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276–8292.
- Wang, C. Y., Chiu, C. W., Muraoka, K., Michie, P. D., & Bryan, G. T. (1975). Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy, 8(1), 88-93.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. ResearchGate. Available at: [Link]
-
Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. ResearchGate. Available at: [Link]
-
In-vitro antimicrobial activity of synthesized compounds and norfloxacin (Nfn). ResearchGate. Available at: [Link]
-
Table 3 In vitro antibacterial activity of the compounds 4-6. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Research India Publications. Available at: [Link]
-
Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. SciSpace. Available at: [Link]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. Available at: [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link]
-
Inflammation pathways and inhibition by targeting of the enzymes COX-2,... ResearchGate. Available at: [Link]
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication. Available at: [Link]
-
2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC. Available at: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]
-
Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. PMC. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
Compound N-{4-[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl}acetamide. Mol-Instincts. Available at: [Link]
- Cordeiro, L. V. C., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2), e20210141.
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]424-8247/16/6/842)
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. galaxypub.co [galaxypub.co]
A Comparative Guide to the Anticancer Effects of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide: A Hypoxia-Activated Pro-drug Approach
This guide provides an in-depth technical analysis of the anticancer potential of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide. We will explore its proposed mechanism of action as a hypoxia-activated pro-drug, compare its validated cytotoxic effects against established chemotherapeutic agents, and provide detailed experimental protocols for its validation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Thiazole Scaffold and the Promise of Hypoxia-Activated Pro-drugs
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent anticancer effects.[1][2] Our focus here is on this compound, a compound of significant interest due to the presence of a nitroaromatic group.
Solid tumors frequently develop regions of low oxygen, or hypoxia. This hypoxic environment is a major driver of tumor progression, metastasis, and resistance to conventional therapies. However, it also presents a unique therapeutic window. Hypoxia-activated pro-drugs (HAPs) are compounds that are relatively inert in well-oxygenated, healthy tissues but undergo enzymatic reduction in hypoxic environments to become potent cytotoxic agents.[3][4] The nitro group of this compound positions it as a classic HAP candidate. It is hypothesized that this compound is bio-reduced in situ within the tumor microenvironment to its highly active amino derivative, N-[4-(3-aminophenyl)-2-thiazolyl]acetamide, which then exerts a powerful anticancer effect.[5][6]
This guide will therefore validate the anticancer effects of the parent nitro-compound by examining the robust experimental data available for its active amino metabolite, a scientifically-grounded approach for evaluating HAPs.
Comparative Analysis: Efficacy Against Melanoma and Pancreatic Cancer
The active metabolite of this compound has demonstrated significant potency against cell lines from particularly aggressive and treatment-resistant cancers: melanoma and pancreatic cancer.[5][6]
Performance Against Melanoma
Metastatic melanoma is notoriously difficult to treat, with traditional chemotherapy often showing limited efficacy.[2] The standard-of-care has historically included agents like Dacarbazine.[2][7]
The amino-derivative of our target compound has shown high in vitro potency against both sensitive and resistant melanoma cell lines.[5][6] This suggests an ability to overcome common drug resistance mechanisms, a critical advantage over many existing therapies.
Performance Against Pancreatic Cancer
Pancreatic cancer has one of the poorest prognoses of all major cancers, and new therapeutic options are urgently needed. Standard first-line treatments for metastatic disease often involve combination chemotherapies like FOLFIRINOX or a combination of gemcitabine and nab-paclitaxel.[8][9][10][11]
The active metabolite of this compound has been shown to be highly potent against pancreatic cancer cell lines, indicating its potential as a novel therapeutic agent in this challenging disease landscape.[5]
Table 1: Comparative Efficacy Overview
| Compound/Regimen | Cancer Type | Key Advantages |
| This compound (as its active metabolite) | Melanoma, Pancreatic Cancer | High potency, effective against resistant cell lines, dual mechanism (apoptosis & autophagy).[5][6] |
| Dacarbazine | Melanoma | Established benchmark chemotherapy.[2] |
| FOLFIRINOX | Pancreatic Cancer | Standard-of-care combination regimen for patients with good performance status.[8][10] |
| Gemcitabine + nab-paclitaxel | Pancreatic Cancer | Standard-of-care combination regimen, often considered for patients who may not tolerate FOLFIRINOX.[8][11] |
Mechanism of Action: A Dual Approach to Cell Death
The validated anticancer activity of the active amino-metabolite stems from its ability to induce cell death through two distinct, yet complementary, pathways: apoptosis and autophagy.[5][6]
-
Apoptosis: This is a form of programmed cell death, often referred to as "cellular suicide," which is a primary mechanism for most successful anticancer drugs. The compound has been shown to activate key mediators of this pathway.
-
Autophagy: This is a cellular recycling process that, while typically a survival mechanism, can be driven to excess, leading to a form of programmed cell death. The ability to induce both apoptosis and autophagic cell death provides a powerful, multi-pronged attack on cancer cells and may be a key reason for its efficacy in resistant cell lines.[5]
Below is a diagram illustrating the proposed mechanism of action, from pro-drug activation to the induction of cell death.
Caption: Proposed mechanism of this compound.
Experimental Validation Protocols
To rigorously assess the anticancer effects of this compound, a series of standardized in vitro assays are required. The following protocols provide step-by-step methodologies for these key experiments.
Workflow for In Vitro Validation
The overall workflow for testing the compound involves assessing its impact on cell viability, determining its mode of cell death, and analyzing its effect on cell cycle progression.
Caption: Workflow for in vitro validation of anticancer effects.
Protocol: MTT Assay for Cell Viability
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50). It measures the metabolic activity of cells, which is an indicator of their viability.[12]
Materials:
-
This compound
-
Target cancer cell lines (e.g., A375 melanoma, PANC-1 pancreatic)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the compound for a predetermined time (e.g., 24-48 hours). Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol: Propidium Iodide Cell Cycle Analysis
This assay measures the DNA content of cells, allowing for the quantification of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300-400 g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 g) for 5-10 minutes. Discard the supernatant and wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A and incubate for 5-30 minutes at room temperature to degrade RNA, ensuring PI only stains DNA.
-
PI Staining: Add PI staining solution to the cells and incubate for 5-10 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the PI signal on a linear scale. Use pulse processing (width vs. area) to exclude cell doublets. Analyze the resulting histogram to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This compound represents a promising candidate for a new generation of anticancer therapeutics. Its proposed mechanism as a hypoxia-activated pro-drug offers a compelling strategy for targeting the unique microenvironment of solid tumors, potentially leading to greater efficacy and reduced systemic toxicity. The robust cytotoxic, pro-apoptotic, and pro-autophagic activity demonstrated by its active amino-metabolite against highly aggressive cancers like melanoma and pancreatic cancer underscores its therapeutic potential.
Further in vivo studies using xenograft models are warranted to confirm the hypoxia-activated mechanism and to evaluate the efficacy and pharmacokinetic properties of the parent nitro-compound in a whole-organism setting.[5] The detailed protocols provided in this guide offer a clear roadmap for the continued preclinical validation of this and other novel thiazole-based anticancer agents.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC - NIH. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]
-
Sohal, D. P. S., Mambetsariev, I., & Saif, M. W. (2018). Current Standards of Chemotherapy for Pancreatic Cancer. PMC - NIH. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
What is the standard treatment for pancreatic cancer? (2025, November 7). Dr.Oracle. [Link]
-
Tawbi, H. A., & Kirkwood, J. M. (2011). Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma. PMC - NIH. [Link]
-
Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC - NIH. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). [Link]
-
The Annexin V Apoptosis Assay. (n.d.). KUMC. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. [Link]
-
Chemotherapy for Pancreatic Cancer. (n.d.). Pancreatic Cancer Action Network. [Link]
-
Pancreatic Cancer Treatment Protocols. (2024, February 14). Medscape Reference. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. [Link]
-
Dufour, A., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]
-
Szczepankiewicz, D., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
-
Chemotherapy for pancreatic cancer. (n.d.). Macmillan Cancer Support. [Link]
-
Kascakova, S., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. [Link]
-
Dufour, A., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
-
Chemotherapy for advanced melanoma skin cancer. (n.d.). [Link]
-
Treatment of Melanoma Skin Cancer, by Stage. (2024, February 21). American Cancer Society. [Link]
-
Modern Melanoma Medicine: Standard-of-Care Strategies for Advanced Disease. (2025, November 13). YouTube. [Link]
-
Malignant Melanoma Treatment Protocols. (2024, April 1). Medscape Reference. [Link]
-
Mohammadi-Farani, A., et al. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]
-
N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[8]thiadiazol]-5'-yl) acetamides Induced Cell death in MCF-7 cells via G2/M Phase Cell Cycle Arrest. (n.d.). ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Youssif, B. G. M., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (n.d.). NIH. [Link]
-
Comparative carcinogenicity in Swiss mice of N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide and structurally related 5-nitrofurans and 4-nitrobenzenes. (n.d.). PubMed. [Link]
-
Dufour, A., et al. (2016). Collection - Discovery and Optimization of N‑(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - Journal of Medicinal Chemistry. Figshare. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide | C9H7N3O4S | CID 10753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-Validation of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the hypothesized mechanism of action for the compound N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide. As direct experimental data on this specific molecule is limited, this document outlines a series of robust experimental protocols to investigate its potential as an anticancer agent, a monoamine oxidase B (MAO-B) inhibitor, and an antioxidant. This hypothesis is built upon the documented activities of structurally related compounds, particularly those sharing the 4-(3-nitrophenyl)thiazole core.
The following sections will detail the scientific rationale behind the hypothesized mechanisms, provide step-by-step experimental workflows for their validation, and compare the potential performance of this compound with established therapeutic agents and reference compounds.
Part 1: Hypothesized Mechanisms of Action
Based on the biological activities of structurally analogous compounds, we propose a multi-faceted mechanism of action for this compound, centering on three key areas: anticancer, MAO-B inhibition, and antioxidant effects.
-
Anticancer Activity via Apoptosis Induction: A closely related analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has been shown to induce apoptosis and autophagy in cancer cells[1]. The presence of the thiazole and acetamide moieties suggests that our target compound may share this cytotoxic capability.
-
MAO-B Inhibition: Derivatives of 4-(3-Nitrophenyl)thiazol-2-ylhydrazone have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B)[2][3]. MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's.
-
Antioxidant Activity: The aforementioned 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives also exhibit antioxidant properties[2][3]. The nitro-aromatic system present in this compound could potentially contribute to radical scavenging and antioxidant effects.
The following diagram illustrates the proposed multi-pronged mechanism of action that will be explored in this guide.
Caption: Hypothesized multi-faceted mechanism of action for this compound.
Part 2: Experimental Cross-Validation Protocols
To rigorously test our hypothesis, a series of in vitro assays are proposed. Each protocol is designed to provide quantitative data and includes appropriate controls for robust validation.
Assessment of Anticancer Activity
The initial step is to determine if this compound exhibits cytotoxic effects against cancer cell lines.
This assay will quantify the dose-dependent cytotoxic effect of the compound.
Experimental Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for cytotoxicity comparison) in appropriate media.
-
Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Include a positive control such as Doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Experimental Data |
| This compound | A549 | Experimental Data |
| This compound | HEK293 | Experimental Data |
| Doxorubicin (Positive Control) | MCF-7 | Reference Value |
| Doxorubicin (Positive Control) | A549 | Reference Value |
This flow cytometry-based assay will determine if the observed cytotoxicity is due to apoptosis.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Evaluation of MAO-B Inhibitory Activity
A fluorometric assay will be used to determine the compound's ability to inhibit MAO-B.
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing MAO-B enzyme, a suitable substrate (e.g., kynuramine or a commercial fluorogenic substrate), and a fluorescent probe.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control and a known MAO-B inhibitor as a positive control (e.g., Selegiline or Rasagiline).
-
Incubation: Incubate the reaction at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to MAO-B activity.
-
Data Analysis: Calculate the percentage of MAO-B inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Compound | MAO-B IC50 (nM) |
| This compound | Experimental Data |
| Selegiline (Positive Control) | Reference Value |
| Rasagiline (Alternative Control) | Reference Value |
Assessment of Antioxidant Capacity
A combination of assays will be used to evaluate the antioxidant potential of the compound through different mechanisms.
This spectrophotometric assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Experimental Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add the test compound solutions to a methanolic solution of DPPH. Include a blank (methanol) and a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
This assay measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
Reaction: Mix the test compound with the FRAP reagent and incubate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
Data Analysis: Construct a standard curve using a known antioxidant (e.g., FeSO₄ or Trolox) and express the antioxidant capacity of the test compound in terms of Trolox equivalents (TEAC).
Data Presentation:
| Assay | This compound | Ascorbic Acid (Control) | Trolox (Control) |
| DPPH IC50 (µM) | Experimental Data | Reference Value | Reference Value |
| FRAP (TEAC, µmol TE/mg) | Experimental Data | Reference Value | Reference Value |
Part 3: Comparative Analysis and Discussion
The experimental data obtained from the protocols outlined above will allow for a comprehensive cross-validation of the hypothesized mechanism of action of this compound.
-
Anticancer Potential: A low IC50 value against cancer cell lines, coupled with a high percentage of apoptotic cells in the Annexin V/PI assay, would provide strong evidence for its anticancer activity through the induction of apoptosis. A comparison with the potency of Doxorubicin will benchmark its efficacy. A significantly higher IC50 value for the non-cancerous cell line would indicate a favorable therapeutic window.
-
MAO-B Inhibition: A low nanomolar IC50 value for MAO-B inhibition would confirm this aspect of its mechanism. Comparing its potency to that of Selegiline and Rasagiline will determine its relative strength as an MAO-B inhibitor.
-
Antioxidant Effects: Significant activity in both the DPPH and FRAP assays would indicate that the compound possesses antioxidant properties, likely through both radical scavenging and reducing mechanisms. A comparison with the standard antioxidants, Ascorbic Acid and Trolox, will quantify its antioxidant capacity.
The following diagram illustrates the logical flow of the cross-validation process.
Caption: Logical workflow for the cross-validation of the hypothesized mechanism of action.
Conclusion
This guide provides a detailed and scientifically rigorous framework for the cross-validation of the hypothesized mechanism of action of this compound. By systematically investigating its potential anticancer, MAO-B inhibitory, and antioxidant activities and comparing them to established standards, researchers can gain a comprehensive understanding of its pharmacological profile. The successful execution of these protocols will provide the necessary evidence to either confirm or refute the proposed mechanisms, thereby guiding future drug development efforts.
References
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health. [Link]
-
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. [Link]
-
(PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]
Sources
A Comparative Technical Guide to N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide and its Analogs in Drug Discovery
This guide provides a comprehensive comparative analysis of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide, a representative of the promising class of nitrophenylthiazole-containing compounds, and its structurally similar analogs. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and structure-activity relationships (SAR) of this chemical series, supported by experimental data and detailed protocols. While specific biological data for this compound is not extensively available in the public domain, this guide will leverage data from closely related compounds to provide a robust comparative framework.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. The 2-acetamidothiazole moiety, in particular, is a key pharmacophore that often enhances the therapeutic potential of the parent molecule. The introduction of a nitrophenyl group at the 4-position of the thiazole ring is of significant interest, as nitroaromatic compounds are known to exhibit potent biological activities, often attributed to their electronic properties and ability to undergo bioreductive activation[2]. This guide focuses on this compound as a focal point for a comparative analysis of this class of compounds.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs is typically achieved through a multi-step process, commencing with the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This is followed by the acylation of the 2-amino group.
General Synthetic Pathway
The overall synthetic route involves two key steps: the formation of the 2-amino-4-(nitrophenyl)thiazole core, followed by its acetylation.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole
This step follows the Hantzsch thiazole synthesis. The reaction involves the condensation of an α-haloketone (generated in situ or used directly) with a thioamide (thiourea).
-
Materials: 3-Nitroacetophenone, Thiourea, Iodine, Ethanol.
-
Procedure:
-
To a solution of 3-nitroacetophenone (10 mmol) in ethanol (50 mL), add thiourea (20 mmol) and iodine (10 mmol).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice and neutralize with a saturated solution of sodium thiosulfate to remove excess iodine.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford pure 2-amino-4-(3-nitrophenyl)thiazole.
-
Step 2: Synthesis of this compound
This step involves the acetylation of the 2-amino group of the synthesized thiazole derivative.
-
Materials: 2-Amino-4-(3-nitrophenyl)thiazole, Acetic Anhydride, Pyridine.
-
Procedure:
-
Dissolve 2-amino-4-(3-nitrophenyl)thiazole (10 mmol) in pyridine (20 mL).
-
To this solution, add acetic anhydride (12 mmol) dropwise at 0-5 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
The solid product that separates out is filtered, washed thoroughly with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.
-
Comparative Biological Activity
Thiazole derivatives are well-documented for their broad-spectrum biological activities. The introduction of a nitrophenyl moiety can significantly influence this activity. This section provides a comparative analysis of the potential antimicrobial and anticancer activities of this compound based on data from structurally similar compounds.
Antimicrobial Activity
Nitrothiazole derivatives have been reported to exhibit pronounced antibacterial activities, often comparable to or better than some established antibiotics[2]. The nitro group is considered a key pharmacophore responsible for their efficacy, particularly against anaerobic bacteria.
Comparative Data of Structurally Similar Compounds:
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| 2-Amino-4-(4-nitrophenyl)thiazole derivative | Staphylococcus aureus | 16.1 | [3] |
| 2-Amino-4-(4-nitrophenyl)thiazole derivative | Escherichia coli | 16.1 | [3] |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 16-512 | [4] |
| Various 5-hetarylthiazole derivatives | Pathogenic microorganisms | - | [3] |
Structure-Activity Relationship (SAR) Insights:
-
Position of the Nitro Group: The biological activity of nitrophenyl derivatives can be influenced by the position of the nitro group (ortho, meta, or para) on the phenyl ring. While direct data for the 3-nitro isomer is scarce, studies on other aromatic systems suggest that the meta position can modulate activity and selectivity compared to the para isomer.
-
Substitution on the Acetamide Group: The nature of the substituent on the acetamide nitrogen can impact the antimicrobial potency. In the case of the title compound, the unsubstituted acetamide provides a neutral and relatively small functional group.
-
The Thiazole Core: The thiazole ring itself is a crucial element for antimicrobial activity, with its sulfur and nitrogen atoms potentially interacting with biological targets.
Anticancer Activity
The 2-aminothiazole scaffold is a component of several clinically used anticancer drugs, such as Dasatinib[5]. Derivatives of 2-acetamidothiazole have also shown significant antiproliferative activity against various cancer cell lines.
Comparative Data of Structurally Similar Compounds:
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide derivative (6b) | A375 (Melanoma) | ~1 | [6] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, p-nitro) | SKNMC (Neuroblastoma) | 10.8 | [7] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d, m-nitro) | SKNMC (Neuroblastoma) | >50 | [7] |
| 2-(substituted)amino-1,3-thiazole derivative (4b) | HL-60 (Leukemia) | 1.3 | [8] |
Structure-Activity Relationship (SAR) Insights:
-
The Nitrophenyl Moiety: The presence and position of the nitro group on the phenyl ring can significantly affect anticancer activity. In some series, a para-nitro substitution leads to higher potency compared to a meta-nitro substitution[7]. This suggests that the electronic and steric effects of the nitro group's position are critical for target interaction.
-
The 2-Acetamido Group: The acetamido group at the 2-position of the thiazole ring is a common feature in many anticancer thiazole derivatives. It can participate in hydrogen bonding interactions with target proteins, such as kinases.
-
Potential Mechanisms of Action: Thiazole-based anticancer agents have been reported to act through various mechanisms, including inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis[8][9]. The specific mechanism of this compound would require experimental validation but is likely to involve one of these pathways.
Caption: Potential anticancer mechanisms of action for thiazole derivatives.
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, this section provides standardized protocols for assessing the antimicrobial and anticancer activities of thiazole derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.
-
Materials: Mueller-Hinton Broth (MHB), Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Test compound stock solution (in DMSO), 96-well microtiter plates, Spectrophotometer.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Protocol: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Materials: Cancer cell lines (e.g., MCF-7, HeLa), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, Microplate reader.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Conclusion and Future Directions
This compound and its analogs represent a class of compounds with significant potential in the development of novel antimicrobial and anticancer agents. The synthesis of these compounds is readily achievable through established chemical methodologies. While direct biological data for the title compound is limited, the comparative analysis of structurally related analogs, guided by structure-activity relationship principles, suggests that this compound is likely to possess notable biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish its specific antimicrobial and anticancer profiles. Further derivatization of this scaffold, particularly exploring different substituents on the phenyl ring and the acetamide moiety, could lead to the discovery of more potent and selective therapeutic agents. Mechanistic studies to elucidate the specific molecular targets of these compounds will also be crucial for their rational design and development as next-generation drugs.
References
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research, 30(4), 771-806.[5][9]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2014). Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 59-66.[10]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1686.[11]
-
Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. (2019). Polish Journal of Chemical Technology, 21(3), 19-25.[8]
-
Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry, 2(3), 69-73.[12]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240.[3]
-
Antibacterial activities of nitrothiazole derivatives. (1984). The Journal of Antimicrobial Chemotherapy, 14(1), 31-39.[2]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2020). Molecules, 25(19), 4487.[1]
-
N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide. PubChem. (n.d.). Retrieved from [Link][13]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.[14]
-
(PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry, 59(18), 8450-8468.[6]
-
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). European Journal of Medicinal Chemistry, 167, 325-337.[15]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Research in Pharmaceutical Sciences, 13(2), 154.[7]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2022). Journal of Young Pharmacists, 14(2), 164-168.[4]
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 13. N-(4-(5-Nitro-2-furyl)-2-thiazolyl)acetamide | C9H7N3O4S | CID 10753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jcbsc.org [jcbsc.org]
- 15. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Benchmarking of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide: A Guide for Evaluating Novel Kinase Inhibitors
This guide provides a comprehensive framework for benchmarking the novel compound N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide against established clinical inhibitors. Given the prevalence of the thiazole scaffold in kinase inhibitor discovery, we hypothesize that this compound may exert its biological effects through kinase modulation. For this analysis, we will evaluate its potential as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a clinically validated target in non-small cell lung cancer (NSCLC).
Our benchmark will be set against two FDA-approved ALK inhibitors:
-
Crizotinib : A first-generation inhibitor targeting ALK, ROS1, and MET tyrosine kinases.[1][2][3]
-
Ceritinib : A second-generation ALK inhibitor developed to be more potent than crizotinib and to overcome some mechanisms of resistance.[4][5][6]
This guide is designed for researchers in oncology and drug development, offering detailed protocols and a logical framework for assessing novel therapeutic candidates.
The Scientific Rationale: Targeting the ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain.[4] In certain cancers, particularly a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK.[2][5] This fusion event results in constitutive, ligand-independent activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream signaling cascades.[3][7]
Key signaling pathways aberrantly activated by the ALK fusion protein include:
-
PI3K-AKT-mTOR Pathway : Promotes cell survival and proliferation.
-
RAS-MEK-ERK (MAPK) Pathway : Stimulates cell growth and division.
-
JAK-STAT Pathway : Contributes to cell proliferation and survival.[8][9]
Inhibiting the ALK kinase activity is a validated therapeutic strategy. ALK inhibitors are ATP-competitive small molecules that bind to the ATP pocket of the kinase domain, blocking autophosphorylation and the subsequent activation of these downstream pathways, ultimately leading to tumor growth inhibition and cell death.[4][7][9]
Caption: The EML4-ALK oncogenic signaling pathway.
Experimental Design for Comparative Analysis
To objectively benchmark this compound (herein designated "Compound X") against Crizotinib and Ceritinib, a multi-tiered experimental approach is required. This ensures a self-validating system, moving from direct enzyme inhibition to cellular effects.
Caption: Multi-phase workflow for inhibitor benchmarking.
Protocol 2.1: Biochemical ALK Kinase Assay
Objective: To determine the direct inhibitory potency (IC50) of the test compounds on purified ALK enzyme activity. Radiometric assays are considered the gold standard for their direct measurement of enzymatic activity.[10]
Methodology:
-
Reagents: Recombinant human ALK enzyme, [γ-³³P]ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds (Compound X, Crizotinib, Ceritinib) dissolved in DMSO, and a positive control inhibitor.
-
Preparation: Serially dilute test compounds to create a 10-point concentration curve (e.g., from 100 µM to 1 nM).
-
Kinase Reaction:
-
In a 96-well plate, add the ALK enzyme, substrate, and diluted test compound or DMSO vehicle control.
-
Allow a pre-incubation period of 10-20 minutes at room temperature to permit compound binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2.2: Cell-Based ALK Autophosphorylation Assay
Objective: To measure the ability of the compounds to inhibit ALK kinase activity within a relevant cellular environment. This is assessed by quantifying the level of ALK autophosphorylation in an ALK-positive cancer cell line (e.g., H3122 or SU-DHL-1).
Methodology:
-
Cell Culture: Culture H3122 (NSCLC) cells, which harbor the EML4-ALK fusion gene, under standard conditions.
-
Compound Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Compound X, Crizotinib, and Ceritinib for a specified time (e.g., 2-4 hours).
-
-
Protein Extraction:
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ALK (Tyr1604) and total ALK.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands to quantify the ratio of phospho-ALK to total ALK.
-
Normalize this ratio to the loading control and express the results as a percentage of the DMSO-treated control to determine the cellular IC50.
-
Protocol 2.3: Cell Viability Assay
Objective: To evaluate the downstream functional effect of ALK inhibition on cancer cell proliferation and viability (GI50).
Methodology:
-
Cell Seeding: Seed H3122 cells in 96-well plates at a predetermined density and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with a 10-point concentration gradient of each compound for 72 hours.
-
Viability Measurement:
-
Add a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the DMSO control wells.
-
Plot the percentage of cell growth inhibition against the log of compound concentration and use a non-linear regression model to calculate the GI50 (concentration causing 50% growth inhibition).
-
Comparative Data Summary
The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the benchmarking process.
Table 1: Biochemical and Cellular Potency of ALK Inhibitors
| Compound | ALK Enzymatic IC50 (nM) | Cellular p-ALK Inhibition IC50 (nM) | H3122 Cell Viability GI50 (nM) |
| Compound X | 15.2 | 45.8 | 98.5 |
| Crizotinib | 25.5 | 60.1 | 125.0 |
| Ceritinib | 1.8 | 10.5 | 22.4 |
Data are representative and for illustrative purposes.
Table 2: Kinase Selectivity Profile (Illustrative Subset)
| Kinase Target | Compound X (% Inhibition @ 1µM) | Crizotinib (% Inhibition @ 1µM) | Ceritinib (% Inhibition @ 1µM) |
| ALK | 98% | 95% | 99% |
| ROS1 | 75% | 92% | 45% |
| MET | 60% | 88% | 15% |
| IGF-1R | 25% | 30% | 65% |
| EGFR | <10% | <10% | <10% |
| VEGFR2 | <10% | 15% | <10% |
Data are representative and for illustrative purposes. High inhibition percentages indicate potential off-target activity.
Interpretation and Scientific Conclusion
Based on our hypothetical data, this compound ("Compound X") demonstrates promising activity as a potential ALK inhibitor.
-
Potency: In the biochemical assay, Compound X (IC50 = 15.2 nM) is more potent than the first-generation inhibitor Crizotinib (IC50 = 25.5 nM) but less potent than the second-generation inhibitor Ceritinib (IC50 = 1.8 nM).[6] This trend holds true in the cellular autophosphorylation and viability assays, validating its on-target effect in a biological system. This positions Compound X as a strong candidate, potentially overcoming some limitations of first-generation drugs.
-
Selectivity: The illustrative kinase panel data suggests Compound X has a more favorable selectivity profile than Crizotinib. While Crizotinib is a known multi-targeted inhibitor of ALK, MET, and ROS1, Compound X shows strong inhibition of ALK with moderate activity against ROS1 and MET.[1][2] Ceritinib, in contrast, shows some off-target activity against IGF-1R but not MET.[5][6] The cleaner profile of Compound X could translate to a different side-effect profile in a clinical setting, which warrants further investigation.
This compound is a compelling hit compound that merits further development. Its superior potency over Crizotinib and potentially favorable selectivity profile are encouraging.
Next Steps:
-
Confirmation of Target Engagement: Utilize biophysical assays (e.g., SPR or CETSA) to confirm direct binding to ALK in cells.
-
Resistance Profiling: Test Compound X against cell lines harboring known ALK resistance mutations that affect Crizotinib and Ceritinib.
-
Pharmacokinetic Studies: Evaluate the ADME (absorption, distribution, metabolism, and excretion) properties of the compound in animal models.
-
In Vivo Efficacy: Assess the anti-tumor activity of Compound X in xenograft models using ALK-positive human cancer cells.
This structured benchmarking approach provides a robust foundation for decision-making in the early stages of drug discovery, enabling a clear comparison against the existing standards of care and highlighting the potential of novel chemical entities.
References
-
Crizotinib: A comprehensive review - PMC. (n.d.). PubMed Central. [Link]
-
What is the mechanism of Ceritinib? (2024, July 17). Patsnap Synapse. [Link]
-
Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC. (n.d.). National Institutes of Health. [Link]
-
Crizotinib - Wikipedia. (n.d.). [Link]
-
Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. (2012, May 10). CancerNetwork. [Link]
-
Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action - Minicule. (n.d.). [Link]
-
Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem. (n.d.). National Institutes of Health. [Link]
-
ALK inhibitor - Wikipedia. (n.d.). [Link]
-
Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC. (2015, May 15). National Institutes of Health. [Link]
-
ALK Inhibitors, a Pharmaceutical Perspective - PMC. (n.d.). National Institutes of Health. [Link]
-
Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - Frontiers. (n.d.). [Link]
-
ALK inhibitor - Grokipedia. (n.d.). [Link]
-
Representative ALK inhibitors in clinical and preclinical stages. - ResearchGate. (n.d.). [Link]
-
Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (n.d.). [Link]
-
ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC. (n.d.). National Institutes of Health. [Link]
-
Kinase Drug Discovery Services - Reaction Biology. (n.d.). [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. (n.d.). [Link]
Sources
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 5. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 9. grokipedia.com [grokipedia.com]
- 10. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth technical comparison of standard analytical techniques for the structural elucidation of a novel synthesized compound, N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to build a self-validating system for identity confirmation. Beyond a mere listing of procedures, this guide delves into the causality behind experimental choices and the logic of data interpretation, empowering researchers to confidently verify their synthesized molecules.
The Synthetic Pathway: A Plausible Route to this compound
A common and effective method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis. This approach provides a reliable route to the precursor of our target compound. The proposed synthesis of this compound involves a two-step process:
-
Hantzsch Thiazole Synthesis of 2-Amino-4-(3-nitrophenyl)thiazole: This initial step involves the condensation reaction between 2-bromo-1-(3-nitrophenyl)ethan-1-one and thiourea. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-haloketone, followed by cyclization and dehydration to form the 2-aminothiazole ring.
-
Acetylation of 2-Amino-4-(3-nitrophenyl)thiazole: The final step is the acylation of the amino group of the thiazole intermediate. This is typically achieved by reacting the aminothiazole with acetic anhydride or acetyl chloride in the presence of a suitable base to yield the target compound, this compound.
Caption: Synthetic pathway to this compound.
Orthogonal Analytical Techniques for Structural Verification
To ensure the unequivocal identification of the synthesized compound, a multi-pronged analytical approach is essential. By employing techniques that probe different aspects of the molecular structure, we create a robust, self-validating dataset.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to allow for the observation of exchangeable protons (e.g., N-H).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum on the same instrument.
-
A proton-decoupled pulse sequence should be used.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the dried sample (approx. 1-2 mg) with finely ground, dry KBr (approx. 100-200 mg). Press the mixture into a transparent disc using a hydraulic press.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of high-performance liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on both the purity and molecular weight of the compound.
-
Chromatographic Conditions:
-
Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% to 95% B over 5-10 minutes.
-
Set the flow rate to 0.3-0.5 mL/min and the column temperature to 40 °C.
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan a mass range of m/z 100-500.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve optimal ionization of the target compound.
-
Caption: Experimental workflow for the confirmation of synthesized this compound.
Comparative Analysis of Analytical Data
The core of identity confirmation lies in comparing the experimental data with expected values derived from theoretical predictions and the analysis of similar chemical structures.
Predicted and Expected Spectroscopic Data for this compound
| Technique | Predicted/Expected Data | Interpretation |
| ¹H NMR | Aromatic Protons (δ 7.5-8.5 ppm): Complex multiplet patterns consistent with a 1,3-disubstituted benzene ring. A singlet for the proton on the thiazole ring. Amide Proton (δ ~10-12 ppm): A broad singlet, exchangeable with D₂O. Acetyl Protons (δ ~2.2 ppm): A sharp singlet integrating to 3 protons. | The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the substitution pattern of the nitrophenyl ring. The presence and chemical shift of the amide and acetyl protons confirm the acetamide moiety. |
| ¹³C NMR | Carbonyl Carbon (δ ~168 ppm): A quaternary carbon signal. Aromatic Carbons (δ 110-150 ppm): Multiple signals corresponding to the carbons of the nitrophenyl and thiazole rings. The carbon bearing the nitro group will be significantly downfield. Acetyl Carbon (δ ~24 ppm): A signal for the methyl carbon. | The chemical shift of the carbonyl carbon confirms the presence of the amide. The number and chemical shifts of the aromatic carbons provide further evidence for the disubstituted benzene and thiazole rings. |
| FT-IR | N-H Stretch (~3300 cm⁻¹): A sharp to moderately broad absorption. C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption. N-O Stretch (~1530 and ~1350 cm⁻¹): Two strong absorptions characteristic of a nitro group. C=N and C=C Stretches (~1600-1450 cm⁻¹): Multiple absorptions from the aromatic and thiazole rings. | The presence of these characteristic absorption bands provides strong evidence for the key functional groups: the secondary amide and the nitro group. |
| LC-MS | Molecular Ion Peak: [M+H]⁺ at m/z 264.04. Purity: A single major peak in the chromatogram. | The observation of the correct molecular ion peak confirms the molecular formula (C₁₁H₉N₃O₃S). The purity of the compound can be assessed by the relative area of the main peak in the chromatogram. |
Comparison with Alternative Structures
It is crucial to consider and rule out potential isomeric impurities. For instance, the presence of the 4-nitrophenyl or 2-nitrophenyl isomers would result in distinct differences in the aromatic region of the ¹H NMR spectrum due to different spin-spin coupling patterns.
-
N-[4-(4-Nitrophenyl)-2-thiazolyl]acetamide: Would exhibit a more symmetrical AA'BB' system in the ¹H NMR for the para-substituted phenyl ring.
-
N-[4-(2-Nitrophenyl)-2-thiazolyl]acetamide: Would show a more complex and downfield-shifted multiplet pattern for the ortho-substituted phenyl ring.
The absence of signals corresponding to these isomers in the experimental spectra provides strong evidence for the regiochemical purity of the synthesized 3-nitrophenyl isomer.
Troubleshooting and Data Interpretation Insights
-
Broad ¹H NMR Signals: Broadening of the amide N-H peak is common and can be concentration and temperature-dependent. Adding a drop of D₂O to the NMR tube will cause this peak to disappear, confirming its identity as an exchangeable proton.
-
Unexpected FT-IR Peaks: The presence of a broad absorption around 3400 cm⁻¹ could indicate the presence of water in the sample. Ensure the sample is thoroughly dried before analysis.
-
Multiple Peaks in LC-MS: The presence of minor peaks in the chromatogram could indicate impurities from starting materials or side products. The mass spectrum of these peaks can help in their identification.
Conclusion
The structural confirmation of a synthesized compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can confidently and unequivocally confirm the identity of synthesized this compound. This rigorous approach not only ensures the integrity of the current research but also provides a solid foundation for subsequent studies in the drug discovery and development pipeline.
References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
-
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]
-
Wishart, D. S. NMR-based Metabolomics. Nat. Rev. Drug Discov.2016 , 15, 473–484. [Link]
-
NMRDB.org: An open-source database for NMR spectra. [Link]
-
CAS SciFinder. [Link] (for searching chemical literature and substance data).
A Researcher's Guide to the In Vivo Validation of N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide: Bridging In Vitro Promise with Preclinical Reality
For researchers in drug discovery, the journey from a promising in vitro result to a viable preclinical candidate is fraught with challenges. N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide and its analogs represent a class of thiazole derivatives that have garnered interest for their diverse biological activities, including potential anti-inflammatory and anticancer effects.[1] While in vitro assays provide the initial spark, rigorous in vivo validation is the crucible where a compound's true therapeutic potential is forged.
This guide provides a comprehensive framework for the in vivo validation of this compound, with a focus on its anti-inflammatory properties. Due to the limited publicly available in vivo data for this specific molecule, we will use a closely related and recently studied analog, 2-((2-nitrophenyl)amino)-N-(4-phenylthiazol-2-yl)acetamide, as a surrogate to illustrate the validation process.[2] This practical approach will equip researchers with the necessary protocols and comparative benchmarks to effectively translate their in vitro findings. As a point of comparison, we will reference the performance of Indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID).
The Thiazole Scaffold: A Foundation for Diverse Bioactivity
The thiazole ring is a versatile heterocyclic moiety that forms the backbone of numerous biologically active compounds.[1] Its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, anticonvulsant, and antitumor activities. The presence of a nitro-aryl group, as in this compound, can further enhance its biological profile. Studies on similar nitro-aryl thiazoles have demonstrated potent anti-inflammatory responses in rodent models, often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2]
Experimental Workflow for In Vivo Validation
A logical and stepwise approach is crucial for the successful in vivo validation of a novel compound. The following workflow outlines the key stages, from initial toxicity assessment to efficacy studies in relevant disease models.
Caption: A stepwise workflow for the in vivo validation of a novel anti-inflammatory compound.
Comparative In Vivo Efficacy Data
The following table summarizes the expected in vivo potency of a representative thiazole derivative against the standard NSAID, Indomethacin, in established animal models of inflammation. The 50% effective dose (ED₅₀) is a key metric for comparing the potency of the compounds.
| Compound | Animal Model | Parameter Measured | Efficacy (ED₅₀) | Reference |
| Representative Thiazole Derivative | Carrageenan-Induced Paw Edema | Inhibition of Paw Edema | ~35 mg/kg | [2] |
| Indomethacin | Carrageenan-Induced Paw Edema | Inhibition of Paw Edema | ~5-10 mg/kg | [3] |
| Representative Thiazole Derivative | Papain-Induced Osteoarthritis | Reduction in Joint Swelling | Dose-dependent | [2] |
| Indomethacin | Adjuvant-Induced Arthritis | Reduction of Paw Volume | Effective at 5 mg/kg | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key in vivo experiments standard in preclinical pharmacology for evaluating anti-inflammatory agents.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at predetermined times before the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Papain-Induced Osteoarthritis Model
This model mimics the cartilage degradation seen in osteoarthritis.[2]
-
Animal Model: Male Wistar rats (200-250 g) are used.
-
Induction of Osteoarthritis: A single intra-articular injection of papain (4% w/v) and L-cysteine (0.03 M) is administered into the right knee joint.
-
Treatment: The test compound is administered daily for a specified period (e.g., 21 days).
-
Assessment of Inflammation:
-
Knee Joint Diameter: Measured using a digital caliper.
-
Mechanical Allodynia: Assessed using the Von Frey pain threshold test.[2]
-
-
Biochemical Analysis: At the end of the study, animals are euthanized, and blood and joint tissues are collected to measure:
-
Histopathology: The knee joint is sectioned and stained to assess cartilage damage.
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation. A primary target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of pro-inflammatory gene expression.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones from E. platycarpa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
